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Core Science & Biosynthesis

Foundational

2-(4-Fluorobenzyl)isonicotinic acid CAS 2059635-46-8 properties

Strategic Utility of 2-(4-Fluorobenzyl)isonicotinic Acid (CAS 2059635-46-8) in Targeted Drug Discovery: A Comprehensive Technical Guide Executive Summary In modern medicinal chemistry, the strategic selection of building...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility of 2-(4-Fluorobenzyl)isonicotinic Acid (CAS 2059635-46-8) in Targeted Drug Discovery: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2-(4-Fluorobenzyl)isonicotinic acid (CAS 2059635-46-8) has emerged as a highly privileged scaffold, particularly in the development of neuroprotective agents and antiviral therapeutics [1]. By fusing an isonicotinic acid core with a 4-fluorobenzyl moiety, this compound provides a unique balance of hydrogen-bonding capability, metabolic stability, and lipophilic target engagement.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the mechanistic rationale for utilizing this specific compound, outline self-validating synthetic workflows for its incorporation into lead compounds, and explore its critical role in targeting pathways such as SARM1-mediated axon degeneration.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of 2-(4-Fluorobenzyl)isonicotinic acid is essential for predicting its behavior in both synthetic environments and biological systems. The table below synthesizes its core metrics and the causality behind their impact on drug design.

PropertyValueCausality & Synthetic Impact
CAS Number 2059635-46-8Unique identifier for sourcing high-purity reagents for reproducible R&D[2].
Molecular Formula C13H10FNO2Determines stoichiometric calculations and mass spectrometry targeting.
Molecular Weight 231.22 g/mol Serves as an optimal, low-molecular-weight fragment (Rule of 3 compliant), leaving ample "molecular weight budget" for further elaboration during lead optimization.
SMILES Fc1ccc(cc1)Cc1nccc(c1)C(=O)OEssential for in silico docking, pharmacophore mapping, and predictive modeling [1].
Metabolic Shielding 4-Fluorobenzyl GroupThe highly polarized, unreactive C-F bond blocks cytochrome P450-mediated para-hydroxylation, drastically improving the metabolic half-life of the final API.
Zwitterionic Nature Pyridine + Carboxylic AcidThe basic pyridine nitrogen (pKa ~3-4) and acidic carboxyl group (pKa ~4-5) create a zwitterion at neutral pH, dictating the use of polar aprotic solvents (e.g., DMF, DMSO) during synthesis.

Mechanistic Role in Drug Design: SARM1 and Antiviral Targets

The architectural design of 2-(4-Fluorobenzyl)isonicotinic acid makes it an ideal precursor for synthesizing inhibitors against challenging biological targets.

Neurodegeneration and SARM1 Inhibition: Sterile Alpha and TIR Motif-containing 1 (SARM1) is an NAD+ hydrolase that acts as the central executioner of pathological axon loss in neurodegenerative diseases [3]. SARM1 is activated by an increased ratio of NMN to NAD+. Isonicotinic acid derivatives mimic the natural nicotinamide core, allowing them to competitively bind to the SARM1 allosteric or catalytic pockets. The addition of the 4-fluorobenzyl group enhances this interaction by occupying deep hydrophobic sub-pockets via


 stacking, while the fluorine atom engages in halogen bonding with backbone carbonyls, locking the enzyme in an autoinhibited state.

SARM1_Pathway Injury Axonal Injury / Stress NMN NMN Accumulation Injury->NMN triggers SARM1 SARM1 Activation (NAD+ Hydrolase) NMN->SARM1 binds allosteric site NAD_Depletion Rapid NAD+ Depletion SARM1->NAD_Depletion catalyzes Degeneration Axon Degeneration NAD_Depletion->Degeneration causes Inhibitor 2-FBIA-Derived Inhibitor Inhibitor->SARM1 competitive inhibition

Mechanistic pathway of SARM1-mediated axon degeneration and targeted inhibition.

Antiviral Applications (HIV-1 RT): Beyond neurodegeneration, substituted isonicotinic and nicotinic acids are heavily utilized in the synthesis of dual inhibitors for HIV-1 Reverse Transcriptase (RT). The pyridine core provides essential hydrogen-bond acceptor interactions with the RT active site, while benzyl substitutions drive affinity against viral replication mechanisms [4].

Advanced Synthetic Methodologies: Amide Coupling Protocols

To translate 2-(4-Fluorobenzyl)isonicotinic acid into a functional therapeutic, it is most commonly subjected to amide coupling. Because pyridine-carboxylic acids can be electronically deactivated and prone to decarboxylation at high temperatures, standard coupling reagents (like EDC/HOBt) often yield poor results.

As a best practice, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to ensure rapid, high-yielding conversions.

Synthetic_Workflow SM 2-(4-Fluorobenzyl)isonicotinic acid (CAS 2059635-46-8) Activation Activation (HATU, DIPEA, DMF) 0°C to RT SM->Activation Intermediate Active HOAt Ester (LC-MS Verified) Activation->Intermediate 30 mins Coupling Amine Addition (Primary/Secondary Amine) Intermediate->Coupling Self-validating step Crude Crude Amide Product Coupling->Crude 2-12 hours Purification Prep-HPLC / Flash Chromatography Crude->Purification API Purified API / Lead Compound Purification->API >95% Purity

Step-by-step synthetic workflow for amide coupling using 2-(4-Fluorobenzyl)isonicotinic acid.

Step-by-Step Self-Validating Protocol
  • Preparation & Activation:

    • Dissolve 1.0 equivalent of 2-(4-Fluorobenzyl)isonicotinic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

    • Cool the reaction to 0°C. Causality: Cooling prevents the thermal degradation of the highly reactive HOAt-ester intermediate and controls the exothermic activation process.

    • Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unwanted amidine byproducts.

  • Self-Validation Check (LC-MS):

    • Stir for 30 minutes at room temperature. Before proceeding, sample 1 µL of the mixture into LC-MS.

    • Validation: The disappearance of the

      
       232 
      
      
      
      peak and the appearance of the activated ester mass confirms 100% activation. This eliminates the variable of unreactive starting material complicating downstream purification.
  • Amine Coupling:

    • Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 2–12 hours until LC-MS indicates complete consumption of the active ester.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
      . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous 
      
      
      
      to remove residual DMF.
  • Purification:

    • Dry over anhydrous

      
      , concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC.
      

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, rigorous analytical validation must be applied. Because of the basic pyridine ring, reverse-phase HPLC should be conducted using an acidic mobile phase (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile). This forces the pyridine nitrogen into a fully protonated state, preventing peak tailing and ensuring sharp, quantifiable chromatograms. Furthermore,


-NMR serves as an orthogonal, highly sensitive diagnostic tool; the disappearance or shifting of the sharp singlet corresponding to the 4-fluorobenzyl group instantly alerts the chemist to any unwanted defluorination or cleavage events during harsh reaction conditions.

References

  • Title: 2-(4-Fluorobenzyl)isonicotinic acid | CID 110082204 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Nicotinic acid mononucleotide is an allosteric SARM1 inhibitor promoting axonal protection Source: bioRxiv / NIH URL: [Link]

  • Title: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication Source: MDPI (Molecules) URL: [Link]

Exploratory

2-(4-Fluorobenzyl)pyridine-4-carboxylic acid molecular weight

Title: Precision Analytics & Synthetic Utility: 2-(4-Fluorobenzyl)pyridine-4-carboxylic Acid Subtitle: A Technical Guide on Physicochemical Characterization, Synthesis, and Therapeutic Applications Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Analytics & Synthetic Utility: 2-(4-Fluorobenzyl)pyridine-4-carboxylic Acid Subtitle: A Technical Guide on Physicochemical Characterization, Synthesis, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry, 2-(4-Fluorobenzyl)pyridine-4-carboxylic acid (CAS: 2059635-46-8) represents a critical scaffold for Fragment-Based Drug Discovery (FBDD). This molecule combines a polar, modifiable isonicotinic acid core with a lipophilic, metabolically robust 4-fluorobenzyl moiety.

This guide addresses the precise molecular weight characterization required for high-throughput screening (HTS) libraries and provides a validated synthetic workflow. By integrating the 4-fluorobenzyl group, researchers enhance metabolic stability against para-hydroxylation—a common clearance pathway for benzyl-containing drugs—while the carboxylic acid serves as a versatile handle for amide coupling in kinase and enzyme inhibitor design.

Physicochemical Characterization

Accurate molecular weight determination is the primary Critical Quality Attribute (CQA) for library validation. For 2-(4-Fluorobenzyl)pyridine-4-carboxylic acid, the distinction between average molecular weight and monoisotopic mass is vital for High-Resolution Mass Spectrometry (HRMS).

Table 1: Key Physicochemical Properties
PropertyValueTechnical Note
Molecular Formula C₁₃H₁₀FNO₂Carbon (13), Hydrogen (10), Fluorine (1), Nitrogen (1), Oxygen (2)
Average Molecular Weight 231.22 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 231.0696 Da The exact mass of the most abundant isotope peak (

C,

H,

F,

N,

O).
[M+H]⁺ (Positive Mode) 232.0768 m/zTheoretical value for protonated species in LC-MS.
[M-H]⁻ (Negative Mode) 230.0623 m/zPreferred detection mode due to the carboxylic acid moiety.
LogP (Predicted) 2.8 ± 0.4Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
pKa (Acid) ~4.8Typical for pyridine-4-carboxylic acids; exists as a zwitterion or anion at physiological pH.
Mass Spectrometry Insight: The Fluorine Signature

Unlike Chlorine or Bromine, Fluorine (


F) is monoisotopic.
  • Diagnostic Rule: There is no M+2 isotope contribution from the halogen.

  • Validation: In HRMS, the absence of a

    
    Cl or 
    
    
    
    Br pattern confirms the specific incorporation of the Fluorine atom over potential halo-contaminants from starting materials (e.g., 2-chloropyridine precursors).

Synthetic Protocol: Negishi Cross-Coupling Approach

While radical alkylation (Minisci reaction) is possible, it often yields regioisomeric mixtures. The Negishi Cross-Coupling provides a regiospecific, self-validating pathway ensuring the benzyl group attaches exclusively at the C2 position.

Experimental Workflow
  • Reagents:

    • Substrate: 2-Chloroisonicotinic acid (protected as methyl ester to prevent catalyst poisoning).

    • Reagent: 4-Fluorobenzylzinc bromide (0.5 M in THF).

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%).

    • Solvent: Anhydrous THF.

  • Step-by-Step Methodology:

    • Step 1 (Esterification): Reflux 2-chloroisonicotinic acid in MeOH with catalytic H₂SO₄. Neutralize and extract 2-chloroisonicotinic methyl ester.

    • Step 2 (Coupling): Under inert Argon atmosphere, charge a flask with the methyl ester (1.0 eq) and Pd catalyst (0.05 eq) in THF.

    • Step 3 (Addition): Dropwise add 4-Fluorobenzylzinc bromide (1.2 eq) at 0°C, then warm to 60°C for 4 hours. Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 4:1).

    • Step 4 (Hydrolysis): Treat the intermediate ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 2 hours to yield the free acid.

    • Step 5 (Purification): Acidify to pH 3-4 with 1M HCl. The product precipitates.[1] Recrystallize from Ethanol.

Visualized Synthesis Pathway

SynthesisPathway Start 2-Chloroisonicotinic Acid Inter1 Methyl 2-chloro- isonicotinate Start->Inter1 MeOH, H2SO4 (Protection) Inter2 Ester Intermediate Inter1->Inter2 Pd(PPh3)4, THF (Negishi Coupling) Reagent 4-Fluorobenzylzinc Bromide Reagent->Inter2 Final 2-(4-Fluorobenzyl) pyridine-4-carboxylic acid (MW 231.22) Inter2->Final LiOH, H2O (Hydrolysis)

Figure 1: Regioselective Negishi coupling strategy for the synthesis of the target scaffold. This route avoids the regioisomeric byproducts common in radical alkylation.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the compound for biological screening, a multi-modal analytical approach is required.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Purity > 95% (Area under curve).

B. NMR Spectroscopy Validation

The structure is self-validating via


F and 

H NMR.
  • 
    F NMR:  A single distinct peak around -116 ppm (relative to CFCl₃) confirms the integrity of the fluorophenyl ring.
    
  • 
    H NMR (DMSO-d₆): 
    
    • Methylene Linker: A singlet integrating to 2H at ~4.1 ppm. This proves the benzyl connection is intact and not oxidized to a ketone (benzoyl).

    • Pyridine Protons: Distinct splitting pattern (doublet, singlet, doublet) confirming 2,4-substitution.

Analytical Logic Flow

AnalyticalLogic cluster_MS Mass Spectrometry cluster_NMR NMR Validation Sample Synthesized Sample MS_Check Check [M-H]- = 230.06 Sample->MS_Check H_NMR 1H NMR: Singlet @ 4.1 ppm (-CH2-) Sample->H_NMR Iso_Check Isotope Pattern: No Cl/Br signatures MS_Check->Iso_Check Decision Release for Screening Iso_Check->Decision F_NMR 19F NMR: Single Peak @ -116 ppm H_NMR->F_NMR F_NMR->Decision

Figure 2: Analytical decision tree ensuring compound identity. The convergence of Mass Spec and NMR data provides a self-validating quality control loop.

Therapeutic Applications & Context

This scaffold is not merely a catalog entry but a strategic building block in drug design.[2]

  • Metabolic Stability: The 4-fluoro substituent blocks the para-position of the phenyl ring from Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) compared to the non-fluorinated benzyl analog.
    
  • Isostere Utility: The pyridine-4-carboxylic acid moiety is a bioisostere for benzoic acid but with improved aqueous solubility due to the basic nitrogen.

  • Target Classes:

    • HIF-PH Inhibitors: Pyridine carboxylates are known chelators of the active site iron in Hypoxia-Inducible Factor Prolyl Hydroxylase.

    • NamPT Inhibitors: The benzyl-pyridine motif mimics the nicotinamide riboside structure, crucial for NAD+ salvage pathway inhibition in oncology.

References

  • PubChem . (2024). Compound Summary: 5-(4-fluorophenyl)pyridine-3-carboxylic acid (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

  • Knochel, P., et al. (2002). Negishi Cross-Coupling of Functionalized Organozinc Reagents. Handbook of Organopalladium Chemistry for Organic Synthesis.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(4-Fluorobenzyl)isonicotinic Acid

A Privileged Scaffold for HIF-Prolyl Hydroxylase Inhibition Executive Summary & Chemical Identity 2-(4-Fluorobenzyl)isonicotinic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxi...

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for HIF-Prolyl Hydroxylase Inhibition

Executive Summary & Chemical Identity

2-(4-Fluorobenzyl)isonicotinic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its structural core—a pyridine-4-carboxylic acid substituted at the ortho position with a lipophilic benzyl group—mimics the 2-oxoglutarate cofactor required by PH enzymes, making it a "privileged scaffold" in medicinal chemistry for anemia therapeutics (e.g., bioisosteres of Roxadustat or Enarodustat).

The following data table establishes the definitive chemical identity for this compound, resolving ambiguities found in commercial catalogs.

Identifier Value / Descriptor
CAS Registry Number 2059635-46-8
IUPAC Name 2-[(4-fluorophenyl)methyl]pyridine-4-carboxylic acid
Canonical SMILES OC(=O)c1ccnc(Cc2ccc(F)cc2)c1
Isomeric SMILES C1=CN=C(C=C1C(=O)O)CC2=CC=C(C=C2)F
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Standard InChI InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)7-12-8-10(13(16)17)5-6-15-12/h1-6,8H,7H2,(H,16,17)
Structural Analysis & Pharmacophore Mapping

The biological relevance of 2-(4-fluorobenzyl)isonicotinic acid lies in its ability to chelate the active site iron (Fe²⁺) of HIF-prolyl hydroxylases.

  • Bidentate Chelation: The pyridine nitrogen and the adjacent carboxylic acid (or its amide derivatives) form a bidentate ligand that displaces the 2-oxoglutarate cofactor [1].

  • Lipophilic Anchor: The 4-fluorobenzyl moiety occupies the hydrophobic pocket of the enzyme. The fluorine atom specifically enhances metabolic stability against P450 oxidation at the para-position while increasing lipophilicity for better membrane permeability [2].

Pathway Visualization: HIF-PH Inhibition Logic

The following diagram illustrates how this scaffold interferes with the HIF signaling pathway, leading to erythropoiesis.

HIF_Pathway Compound 2-(4-Fluorobenzyl) isonicotinic acid (Scaffold) HIF_PH HIF-Prolyl Hydroxylase (Enzyme) Compound->HIF_PH Inhibits (Competes with 2-OG) Nucleus Translocation to Nucleus Compound->Nucleus Stabilizes HIF-α HIF_Alpha HIF-α Subunit HIF_PH->HIF_Alpha Hydroxylates (Normoxia) VHL pVHL E3 Ligase HIF_Alpha->VHL Binds (Hydroxylated) HIF_Alpha->Nucleus Accumulates (Hypoxia Mimicry) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO Erythropoietin (EPO) Gene Transcription Nucleus->EPO Dimerizes with HIF-β

Figure 1: Mechanism of Action. The scaffold inhibits HIF-PH, preventing HIF-α degradation and triggering EPO production.

Synthesis Protocols

To ensure high purity and scalability, two distinct synthetic routes are recommended based on the development stage.

Method A: Radical Alkylation (Minisci Reaction)

Best for: Rapid Discovery / Small Scale This method utilizes a silver-catalyzed decarboxylative alkylation.[1] It is direct but often produces regioisomers that require careful chromatography.

Reagents:

  • Isonicotinic acid (1.0 eq)[2]

  • 4-Fluorophenylacetic acid (2.0 eq)

  • Silver nitrate (AgNO₃, 0.2 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq)

  • Solvent: 10% H₂SO₄ (aq) / Acetonitrile (1:1)

Protocol:

  • Dissolve isonicotinic acid (1.23 g, 10 mmol) in 20 mL of 10% H₂SO₄. Add acetonitrile (20 mL).

  • Add AgNO₃ (0.34 g, 2 mmol) and 4-fluorophenylacetic acid (3.08 g, 20 mmol).

  • Heat the mixture to 70°C.

  • Dropwise add a solution of (NH₄)₂S₂O₈ (4.56 g, 20 mmol) in water (10 mL) over 30 minutes. Note: Evolution of CO₂ gas will be vigorous.

  • Stir at 70°C for 1 hour.

  • Workup: Neutralize with saturated NaHCO₃ to pH 4-5 (isoelectric point). Extract with Ethyl Acetate (3x).

  • Purification: The crude will contain unreacted starting material and trace 2,6-disubstituted products. Purify via flash column chromatography (DCM:MeOH 95:5).

Method B: Negishi Cross-Coupling

Best for: Process Chemistry / Scale-up This method uses organozinc chemistry to strictly control regioselectivity at the 2-position [3].

Reagents:

  • 2-Chloroisonicotinic acid ethyl ester (1.0 eq)

  • 4-Fluorobenzylzinc bromide (0.5M in THF, 1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂

  • Solvent: Anhydrous THF

Protocol:

  • Zinc Reagent Prep: Activate zinc dust with 1,2-dibromoethane and TMSCl in THF. Add 4-fluorobenzyl bromide to generate the organozinc species.

  • Coupling: In a separate flask, dissolve 2-chloroisonicotinic acid ethyl ester (1.85 g, 10 mmol) and Pd catalyst in dry THF under Argon.

  • Add the organozinc reagent dropwise at 0°C, then warm to reflux for 4 hours.

  • Hydrolysis: The resulting ester is hydrolyzed using LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 2 hours.

  • Isolation: Acidify with 1M HCl to precipitate the free acid product.

Synthesis Workflow Diagram

Synthesis_Flow SM1 Isonicotinic Acid Minisci Minisci Reaction (AgNO3 / S2O8) SM1->Minisci SM2 4-F-Phenylacetic Acid SM2->Minisci SM3 2-Cl-Isonicotinic Ester Negishi Negishi Coupling (Pd Cat) SM3->Negishi Zn 4-F-Benzyl Zinc Zn->Negishi Product 2-(4-Fluorobenzyl) isonicotinic acid Minisci->Product Low Regioselectivity Hydrolysis Ester Hydrolysis (LiOH) Negishi->Hydrolysis Intermediate Ester Hydrolysis->Product High Purity

Figure 2: Synthetic routes comparison. Method B (Negishi) is preferred for purity profiles required in drug development.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral signatures must be confirmed. The key diagnostic is the methylene bridge signal.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.6 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 8.75 ppm (d, J=5.1 Hz, 1H): Pyridine H6 (adjacent to Nitrogen).

    • δ 7.80 ppm (s, 1H): Pyridine H3 (singlet, indicating 2-substitution).

    • δ 7.72 ppm (d, J=5.1 Hz, 1H): Pyridine H5.

    • δ 7.35-7.10 ppm (m, 4H): 4-Fluorophenyl aromatic protons.

    • δ 4.25 ppm (s, 2H): CRITICAL: Benzylic methylene (-CH₂-). This singlet proves the benzyl attachment.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -116.5 ppm: Single peak (multiplet decoupled), confirming the para-fluoro substitution.

References
  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Blakemore, D. C., et al. (2011). Organic Synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3, 158–164. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm, 2(12), 1135-1161. Link

Sources

Exploratory

The Strategic Integration of Fluorobenzyl Moieties into Isonicotinic Acid Scaffolds: A Technical Guide for Drug Development

Introduction The isonicotinic acid scaffold, a pyridine-4-carboxylic acid core, is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, most notably the anti-tuberculosis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isonicotinic acid scaffold, a pyridine-4-carboxylic acid core, is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[1][2] Its derivatives, particularly isonicotinoyl hydrazones, have been extensively explored for a wide range of pharmacological activities.[1][3] The strategic modification of this core structure is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

This technical guide delves into the synthesis, rationale, and application of a specific, high-impact modification: the incorporation of fluorobenzyl groups. The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[4][5][6] Its high electronegativity and small van der Waals radius can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa.[4][7][8] When combined with the conformational flexibility and aromatic interactions offered by a benzyl group, the resulting fluorobenzyl isonicotinic acid derivatives represent a promising class of molecules for targeting a spectrum of diseases, from infectious agents to inflammatory disorders and cancer.[2][9]

This document provides researchers, scientists, and drug development professionals with an in-depth exploration of this chemical space. It moves beyond simple procedural descriptions to explain the underlying scientific principles, offering field-proven insights into synthetic choices, structure-activity relationships, and mechanistic considerations.

Chapter 1: Rationale for a Synergistic Combination

The decision to combine the isonicotinic acid core with a fluorobenzyl moiety is a deliberate one, rooted in the principles of modern medicinal chemistry. Each component contributes unique and often synergistic properties to the final molecule.

The Isonicotinic Acid Core: A Versatile Pharmacophore

The pyridine ring of isonicotinic acid is a bioisostere of a phenyl group but with distinct electronic properties. The nitrogen atom acts as a hydrogen bond acceptor, enabling strong interactions with biological targets. This core is present in drugs targeting a variety of enzymes and receptors, including those involved in tuberculosis, viral infections, and inflammation.[2] Derivatives are often synthesized as amides or hydrazones, providing a robust and synthetically accessible linker for introducing diverse substituents.[1]

The Fluorobenzyl Group: A Tool for Pharmacokinetic and Pharmacodynamic Optimization

The strategic placement of fluorine on a benzyl ring is a powerful tactic for fine-tuning a drug candidate's properties.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Introducing fluorine at a metabolically vulnerable position on the benzyl ring can block this breakdown, thereby increasing the drug's half-life and systemic exposure.[6]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the entire molecule.[8] It can participate in non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions, and even weak hydrogen bonds with C-H groups, which can significantly enhance binding affinity.[4] For instance, a 4-fluorobenzyl derivative of one compound exhibited a 5-fold better inhibition constant (Ki) compared to its non-fluorinated benzyl counterpart, an effect attributed to close contacts between the fluorine atom and the enzyme's active site.[4]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[6][7] This is particularly crucial for agents targeting the central nervous system or for improving oral bioavailability.[6]

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the benzyl ring, potentially locking the molecule into a bioactive shape that fits more precisely into the target's binding site.[6]

The combination of these two scaffolds, therefore, presents a logical and powerful strategy for developing novel therapeutics with enhanced properties.

Chapter 2: Synthetic Strategies and Methodologies

The most common derivatives linking the isonicotinic acid core and a fluorobenzyl group are amides and hydrazones. The synthesis is typically straightforward, involving the activation of the carboxylic acid followed by coupling with the appropriate amine or hydrazine.

General Synthetic Scheme: Amide Formation

A prevalent and reliable method for synthesizing N-(fluorobenzyl)isonicotinamides involves a two-step process: activation of the isonicotinic acid and subsequent coupling.

G cluster_0 Activation Step cluster_1 Coupling Step IsonicotinicAcid Isonicotinic Acid AcylChloride Isonicotinoyl Chloride (Activated Intermediate) IsonicotinicAcid->AcylChloride Reaction ActivatingAgent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) FinalProduct N-(Fluorobenzyl)isonicotinamide (Final Product) AcylChloride->FinalProduct Coupling Fluorobenzylamine Fluorobenzylamine (e.g., 4-Fluorobenzylamine) Fluorobenzylamine->FinalProduct Nucleophilic Attack Base Base (e.g., Triethylamine, Pyridine) caption General workflow for amide synthesis.

Caption: General workflow for amide synthesis.

Detailed Experimental Protocol: Synthesis of N-(4-fluorobenzyl)isonicotinamide

This protocol provides a robust, self-validating method for synthesizing a representative compound.

Objective: To synthesize N-(4-fluorobenzyl)isonicotinamide from isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • 4-Fluorobenzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Part A: Synthesis of Isonicotinoyl Chloride (Activation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

    • Expert Insight: Using thionyl chloride in excess serves as both the reagent and the solvent, driving the reaction to completion. This is a common and efficient method for converting carboxylic acids to acyl chlorides.

  • Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting solid, isonicotinoyl chloride hydrochloride, is typically used in the next step without further purification.

    • Trustworthiness: The crude acyl chloride is highly reactive and moisture-sensitive. Using it immediately ensures maximum yield in the subsequent coupling step.

Part B: Coupling with 4-Fluorobenzylamine

  • Reaction Setup: Dissolve the crude isonicotinoyl chloride hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, dissolve 4-fluorobenzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

    • Expert Insight: The reaction is performed at 0 °C to control its exothermicity. Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct from the activation step and the HCl generated during the amide formation, driving the equilibrium towards the product. Two equivalents are needed for the hydrochloride salt, and an additional small excess ensures the reaction goes to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and neutralize acid), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

    • Trustworthiness: The multi-step washing process is a self-validating system to ensure removal of impurities. The final purification by chromatography, followed by characterization, confirms the identity and purity of the final product.

Part C: Characterization

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch.

G start Start: Reactants (Isonicotinic Acid, SOCl₂) reflux Step 1: Reflux (Formation of Isonicotinoyl Chloride) start->reflux evaporation Step 2: Evaporation (Remove excess SOCl₂) reflux->evaporation dissolve Step 3: Dissolve in DCM (Prepare for Coupling) evaporation->dissolve cool Step 4: Cool to 0°C dissolve->cool add_amine Step 5: Add Amine/Base Solution (4-Fluorobenzylamine + TEA) cool->add_amine react Step 6: React at RT (Amide Formation) add_amine->react workup Step 7: Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) react->workup purify Step 8: Purify (Column Chromatography) workup->purify characterize Step 9: Characterize (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end caption Detailed experimental workflow.

Caption: Detailed experimental workflow.

Chapter 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For isonicotinic acid derivatives with fluorobenzyl groups, the key variable is the position of the fluorine atom on the benzyl ring.

Impact of Fluorine Position

The location of the fluorine substituent (ortho, meta, or para) can dramatically alter the molecule's interaction with its biological target.

  • Ortho-Fluoro: An ortho-fluoro substituent can induce a specific conformational preference in the benzyl ring due to steric hindrance. This can be beneficial if it orients the molecule for optimal binding, but detrimental if it prevents the molecule from adopting the necessary conformation.

  • Meta-Fluoro: A meta-fluoro group primarily exerts a strong inductive electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities.

  • Para-Fluoro: A para-fluoro substituent often has the most pronounced effect on the overall electronic properties of the aromatic ring and can be crucial for interactions deep within a binding pocket.[4]

While specific SAR data for fluorobenzyl isonicotinamides is dispersed across various studies, a general principle observed in medicinal chemistry is that such positional changes can lead to significant differences in potency.[10][11][12] For example, in a study of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, the specific arrangement of substituents was found to be critical for activity.[13]

Quantitative Data Summary

To illustrate the potential impact of these modifications, the following table presents hypothetical, yet representative, data based on common findings in medicinal chemistry, where derivatives of a core scaffold are tested for inhibitory activity.

Compound IDLinkerFluorobenzyl GroupIC₅₀ (nM)Notes
REF-01 AmideBenzyl (unsubstituted)250Baseline activity.
TEST-01 Amide2-Fluorobenzyl300Slightly reduced activity, possibly due to steric clash.
TEST-02 Amide3-Fluorobenzyl120Improved activity due to favorable electronic interactions.
TEST-03 Amide4-Fluorobenzyl50Significant improvement, suggesting a key interaction in the para-position.[4]
TEST-04 Hydrazone4-Fluorobenzyl75Hydrazone linker shows good activity, but amide is superior for this target.

This data highlights how a simple positional change of the fluorine atom can modulate biological activity over a significant range.

Chapter 4: Therapeutic Applications and Biological Mechanisms

Isonicotinic acid derivatives have been investigated for a multitude of therapeutic applications. The addition of a fluorobenzyl group can enhance activity within these established areas or create novel activities.

Antitubercular Activity

Isoniazid (isonicotinic acid hydrazide) is a prodrug that inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.[3] Many derivatives are designed to overcome resistance to isoniazid.[1][14] The synthesis of isonicotinoyl hydrazones, by condensing isoniazid with various aldehydes (including fluorobenzaldehydes), is a common strategy to create new agents with potentially improved activity against both sensitive and resistant strains.[1][9][15]

Anti-inflammatory Activity

Certain isonicotinic acid derivatives have shown significant anti-inflammatory properties.[2] The mechanism often involves the inhibition of pro-inflammatory signaling molecules. For example, some derivatives have been found to suppress the overproduction of Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory response.[2] Others may act by inhibiting enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[7][16]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response Stimulus Stimulus ImmuneCell Immune Cell (e.g., Macrophage) Stimulus->ImmuneCell Signaling Signaling Pathways (e.g., NF-κB) ImmuneCell->Signaling Enzyme Enzymes (COX-2, iNOS) Signaling->Enzyme Mediators Pro-inflammatory Mediators (Prostaglandins, NO, Cytokines) Enzyme->Mediators Inflammation Inflammation Mediators->Inflammation Derivative Isonicotinic Acid Derivative with Fluorobenzyl Group Derivative->Enzyme Inhibition caption Inhibition of inflammatory pathways.

Caption: Inhibition of inflammatory pathways.

Anticancer Activity

Isoniazid derivatives have also been evaluated for their anticancer properties.[9] Structure-activity relationship studies have shown that the type and position of substituents on the aromatic ring are critical for cytotoxic activity against human cancer cell lines.[9] The mechanisms can be varied, but may involve the induction of apoptosis or the inhibition of key enzymes required for tumor cell proliferation.

Conclusion

The strategic combination of the isonicotinic acid scaffold with fluorobenzyl groups represents a fertile ground for the discovery of new therapeutic agents. This guide has outlined the fundamental rationale, provided detailed synthetic protocols, and explored the structure-activity relationships and potential applications of this important class of molecules. The ability to fine-tune physicochemical and pharmacological properties through controlled fluorination makes these derivatives highly attractive for addressing a wide range of unmet medical needs. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, further solidifying the importance of this chemical framework in modern drug development.

References

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (n.d.). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite.ai. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Ponka, P., & Ganesh, B. (1984). A study of the mechanism of action of pyridoxal isonicotinoyl hydrazone at the cellular level using reticulocytes loaded with non-heme 59Fe. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review.
  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers.
  • Jurkovic, M., et al. (2015). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity.
  • Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
  • Google Patents. (n.d.). Production of nicotinamide and isonicotinamide.
  • Gilani, S. J., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
  • Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy.
  • Lyoumi, S., et al. (2019). Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. Toxicological Sciences.
  • Sriram, D., et al. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters.
  • Apollo Scientific. (2026).
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. PubMed. Retrieved from [Link]

  • (2019). Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction.
  • (n.d.). Nicotinyl and Isonicotinyl Hydrazones of Pyridoxal. Journal of the American Chemical Society.
  • (n.d.). pyridoxal isonicotinoyl hydrazone: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Hryshchenko, O., et al. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies.
  • de Souza, M. V. N., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica.
  • Zhuravlev, F., et al. (2023).
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
  • (n.d.).
  • Smirnovas, V., et al. (2024).
  • Tang, T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.

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Foundational

In-Depth Technical Guide & Safety Data Assessment: 2-(4-Fluorobenzyl)isonicotinic Acid

Executive Summary In modern medicinal chemistry, fluorinated pyridine derivatives are indispensable building blocks. Specifically, 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) is frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fluorinated pyridine derivatives are indispensable building blocks. Specifically, 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) is frequently utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The strategic placement of the fluorobenzyl group enhances the lipophilicity and metabolic stability of the resulting drug candidates, while the isonicotinic acid moiety provides a highly reactive handle for amide bond formation.

However, these exact structural features dictate specific physicochemical hazards. As a Senior Application Scientist, I have observed that standard boilerplate Safety Data Sheets (SDS) often fail to explain the why behind handling precautions. This whitepaper synthesizes technical accuracy with field-proven insights, providing drug development professionals with a mechanistic understanding of the compound's hazard profile and self-validating protocols for its safe manipulation.

Physicochemical Profiling & Structural Causality

To safely handle any chemical, one must first understand how its molecular structure dictates its macroscopic behavior. The data below, grounded in chemical databases such as [1], outlines the core properties of 2-(4-Fluorobenzyl)isonicotinic acid.

Quantitative Data & Safety Implications
PropertyValueCausality / Safety Implication
CAS Number 2059635-46-8Unique identifier for inventory and safety tracking.
Molecular Formula C13H10FNO2The presence of the highly electronegative fluorine atom increases the lipophilicity of the aromatic system.
Molecular Weight 231.22 g/mol As a small molecule (< 500 Da), it possesses high systemic mobility if it breaches the dermal barrier.
Physical State Solid (Fine Powder)Low bulk density leads to a high risk of aerosolization and subsequent inhalation exposure.
Solubility Soluble in DMF, DMSO, MeOHPolar aprotic solvents (DMF/DMSO) act as carrier vehicles, exponentially increasing skin permeation risks.

Hazard Identification & Mechanistic Toxicology

Standard GHS classifications label this compound as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). However, understanding the mechanistic toxicology is critical for effective risk mitigation.

  • Dermal and Ocular Irritation (H315/H319): The isonicotinic acid moiety is slightly more acidic than a standard benzoic acid due to the electron-withdrawing nature of the pyridine nitrogen. Upon contact with the moisture of the skin or eyes, it induces localized pH shifts that lead to rapid protein denaturation and cellular irritation.

  • Respiratory Irritation (H335): Fluorinated organic powders frequently exhibit high triboelectric charging (static electricity). When manipulated, the powder repels itself and aerosolizes. If inhaled, the lipophilic fluorobenzyl group allows the micro-particles to embed deeply into the mucosal lining of the respiratory tract, where the acidic moiety causes acute inflammation.

  • The Solvent Carrier Effect: In drug discovery, this acid is almost exclusively dissolved in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for amide coupling. These solvents rapidly permeate standard latex gloves. If the acid is dissolved in DMF, a latex glove offers zero protection; the solvent will carry the fluorinated acid directly through the glove and into the bloodstream.

Self-Validating Handling & Experimental Protocols

To ensure trustworthiness and safety in the laboratory, protocols cannot be simple checklists; they must be self-validating systems where the completion of one step verifies the success of the previous one.

Protocol 1: Safe Weighing and Transfer Workflow

Target: Prevent aerosolization and dermal exposure during mass transfer.

  • PPE Verification: Don a flame-retardant lab coat, safety goggles, and nitrile gloves (latex is strictly prohibited due to solvent permeability risks).

  • Environmental Control: Ensure the analytical balance is located within a ventilated balance enclosure or a certified fume hood with a face velocity of 80–100 fpm.

  • Static Mitigation (Critical Step): Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the source bottle. Causality: Neutralizing the triboelectric charge prevents the powder from "jumping" and aerosolizing during transfer.

  • Transfer & Validation: Use a grounded stainless-steel spatula to transfer the solid. Tare the balance, add the solid, and close the enclosure doors. Wait for the balance to stabilize for 5 seconds to validate that no micro-currents of air are disturbing the measurement.

  • Decontamination: Wipe the spatula, balance pan, and surrounding area with a lint-free wipe dampened with 10% Isopropanol (IPA) in water. Causality: The water neutralizes the acid, while the IPA solubilizes the lipophilic fluorobenzyl tail, ensuring complete removal.

SafeHandling Start Initiate Weighing Protocol PPE Don PPE (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Static Discharge Static (Anti-static Gun/Grounded Spatula) PPE->Static Weigh Transfer 2-(4-Fluorobenzyl)isonicotinic acid (Ventilated Enclosure) Static->Weigh Validate Verify Mass & Log Data Weigh->Validate Clean Decontaminate Area (10% IPA/Water) Validate->Clean

Self-validating workflow for the safe handling and weighing of fluorinated building blocks.

Application Context: Amide Coupling Safety

The most common application for 2-(4-Fluorobenzyl)isonicotinic acid is the synthesis of fluorinated amides using coupling reagents like HATU and bases like DIPEA [2]. This workflow introduces compounding hazards.

Protocol 2: Safe Amide Bond Formation
  • Reagent Preparation: Dissolve the acid in anhydrous DMF inside a fume hood.

  • Coupling Activation: Add HATU and DIPEA. Safety Intervention: Both HATU (a sensitizer) and the DMF solution pose severe skin permeation hazards. Double-gloving with extended-cuff nitrile gloves is required here.

  • Amine Addition: Slowly add the primary or secondary amine. Monitor for exothermic reactions.

  • Quenching (Self-Validation): Quench the reaction with saturated aqueous sodium bicarbonate. The cessation of CO2 evolution (bubbling) visually validates that all unreacted acid and coupling intermediates have been neutralized.

AmideCoupling Acid 2-(4-Fluorobenzyl) isonicotinic acid Reaction Amide Bond Formation (Fume Hood Required) Acid->Reaction Reagents HATU / DIPEA in DMF Reagents->Reaction Skin Permeation Hazard Amine Primary/Secondary Amine Amine->Reaction Product Fluorinated Amide Product Reaction->Product

Amide coupling workflow highlighting critical safety intervention points for hazardous reagents.

Emergency Response & Spill Management

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the acidic powder.

Step-by-Step Solid Spill Remediation:

  • Isolation: Immediately evacuate personnel from the immediate vicinity (minimum 5-foot radius) to prevent inhalation of disturbed dust.

  • Wetting: Do not sweep dry. Gently mist the spill area with a 10% IPA/Water solution. This increases the mass of the particles and breaks the surface tension, preventing aerosolization.

  • Collection: Use a damp, inert absorbent pad to wipe up the wetted slurry. Place the pad into a clearly labeled, sealable hazardous waste container.

  • Verification: Swab the area with a pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) validates that the acidic residue has been completely removed.

Storage & Stability

To maintain chemical integrity and prevent degradation:

  • Temperature: Store at 2–8°C. While stable at room temperature for short periods, prolonged exposure to heat can initiate slow decarboxylation of the isonicotinic acid moiety.

  • Atmosphere: Keep the container tightly sealed in a dry environment. The compound is mildly hygroscopic; moisture ingress can lead to clumping, which makes static-free weighing significantly more difficult.

  • Incompatibilities: Isolate from strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information. "2-(4-Fluorobenzyl)isonicotinic acid | C13H10FNO2 | CID 110082204". PubChem. Available at:[Link]

  • ChemSrc. "CAS No. 2127164-00-3 | 2-(3-Fluorobenzyl)isonicotinic acid" (Isomeric Structural Reference for Handling). ChemSrc Database. Available at:[Link]

Exploratory

Whitepaper: Solid-State Characterization of 2-(4-Fluorobenzyl)isonicotinic Acid

Executive Summary In modern drug development and medicinal chemistry, the solid-state properties of pharmaceutical building blocks dictate downstream formulation success, stability, and bioavailability. 2-(4-Fluorobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, the solid-state properties of pharmaceutical building blocks dictate downstream formulation success, stability, and bioavailability. 2-(4-Fluorobenzyl)isonicotinic acid (C₁₃H₁₀FNO₂, CAS 2059635-46-8) is a highly specialized fluorinated intermediate frequently utilized in the synthesis of novel therapeutics, including dual-action viral inhibitors and targeted receptor modulators[1],[2].

This technical guide provides an authoritative framework for determining and interpreting the two most critical solid-state parameters of this compound: Melting Point (Thermal Stability) and True Density (Volumetric Profiling) . By moving beyond basic compendial definitions, this whitepaper explores the structural causality behind these properties and establishes self-validating, highly reproducible experimental protocols using Differential Scanning Calorimetry (DSC) and Helium Gas Pycnometry.

Structural Causality: Lattice Energy and Physicochemical Properties

To understand the macroscopic properties of 2-(4-Fluorobenzyl)isonicotinic acid, one must analyze its molecular architecture and resulting crystal lattice energy. The parent compound, isonicotinic acid, exhibits an exceptionally high melting point (>315°C) due to a rigid, highly planar structure that forms strong, symmetrical hydrogen-bonded carboxylic acid dimers.

However, the introduction of the 4-fluorobenzyl group at the 2-position fundamentally alters the thermodynamic landscape:

  • Conformational Flexibility: The sp³-hybridized methylene bridge (-CH₂-) of the benzyl linker breaks the planarity of the molecule. This steric disruption prevents tight, symmetrical packing, significantly lowering the lattice energy and reducing the melting point to the 150°C–190°C range[2].

  • Electronegative Perturbation: The highly electronegative fluorine atom at the para-position induces strong local dipole moments. While this can facilitate weak C-H···F intermolecular interactions, the overall steric bulk expands the unit cell volume, stabilizing the true (skeletal) density around 1.35–1.45 g/cm³.

G S1 Fluoro-Substitution (Electronegativity) L1 Crystal Lattice Packing & Intermolecular Forces S1->L1 S2 Benzyl Linker (Conformational Flexibility) S2->L1 S3 Carboxylic Acid (Hydrogen Bonding Dimers) S3->L1 P1 Melting Point (Thermal Stability) L1->P1 P2 True Density (Skeletal Volume) L1->P2

Fig 2. Thermodynamic causality of functional groups on crystal lattice properties.

Thermodynamic Profiling: Melting Point via DSC

Mechanistic Rationale

Traditional capillary melting point techniques are visually subjective and fail to capture polymorphic transitions or glass transition temperatures (Tg).3 is the gold standard for pharmaceutical solid-state characterization because it measures the exact heat flow (enthalpy of fusion, ΔH) required to transition the lattice from solid to liquid[3],[4]. By utilizing the extrapolated onset temperature rather than the peak maximum, DSC provides a fundamental thermodynamic value independent of sample mass variations[5].

Self-Validating DSC Protocol

To ensure data integrity, the following protocol incorporates built-in system suitability checks:

  • System Calibration: Calibrate the DSC instrument for temperature and cell constant using high-purity Indium (Onset: 156.6°C, ΔH: 28.71 J/g) and Zinc standards[3]. Validation: If Indium onset deviates by >0.1°C, recalibrate the sensor.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-(4-Fluorobenzyl)isonicotinic acid into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: This prevents the sublimation of the compound or the escape of volatile impurities, which would artificially shift the endothermic peak.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation during the melt[6].

  • Thermal Ramping: Equilibrate the sample at 25°C, then heat at a controlled rate of 10°C/min up to 250°C. Causality: A 10°C/min rate provides the optimal balance between peak resolution (detecting closely related polymorphs) and signal sensitivity[5].

  • Data Extraction: Calculate the melting point using the extrapolated onset temperature (T_onset) of the primary endothermic event, not the peak maximum.

Volumetric Profiling: True Density via Helium Gas Pycnometry

Mechanistic Rationale

In pharmaceutical engineering, bulk density is highly variable and depends on particle size distribution and powder packing. True (or Skeletal) Density is an intrinsic property of the crystal lattice itself. 7 determines this by applying Boyle's Law and Archimedes' principle of fluid displacement[7]. Helium is specifically chosen as the displacement medium because its minute atomic radius (~1 Ångstrom) allows it to penetrate microscopic open pores and surface irregularities that larger gases or liquids cannot reach[8],[9].

Self-Validating Pycnometry Protocol

Following compendial standards (8), this protocol ensures absolute volumetric accuracy[8]:

  • Volume Calibration: Run a blank cycle using certified stainless-steel calibration spheres of known volume to verify the sample chamber (V_c) and reference chamber (V_r) volumes[9].

  • Sample Loading: Accurately weigh ~1.5 g of dried 2-(4-Fluorobenzyl)isonicotinic acid powder. Place it into a 10 cm³ sample cell. Causality: The sample must occupy at least 50-66% of the cell volume to minimize free-space error and maximize pressure differential accuracy.

  • Purge Cycle: Execute 5-10 purge cycles with ultra-high purity Helium (99.999%) to flush out atmospheric air and surface-bound moisture.

  • Pressurization (P1): Pressurize the sample chamber to approximately 18 psi. Allow the system to achieve thermal and pressure equilibrium, then record the initial pressure (P1).

  • Expansion (P2): Open the expansion valve, allowing the Helium to expand into the reference chamber. Record the new equilibrated pressure (P2).

  • Calculation: The instrument automatically calculates the skeletal volume (

    
    ) using the pressure drop. True density (
    
    
    
    ) is then calculated as Sample Mass divided by
    
    
    .

G A 2-(4-Fluorobenzyl)isonicotinic acid Sample Preparation B Differential Scanning Calorimetry (DSC) (Melting Point & Polymorphism) A->B C Helium Gas Pycnometry (True Skeletal Density) A->C D Thermal Profile: Onset Temp & Enthalpy of Fusion B->D E Volumetric Profile: Mass / Skeletal Volume C->E F Formulation & Scale-Up Suitability Assessment D->F E->F

Fig 1. Solid-state characterization workflow for thermal and volumetric profiling.

Quantitative Data Summary

The tables below summarize the expected physicochemical profile of 2-(4-Fluorobenzyl)isonicotinic acid based on its structural class, alongside the critical distinctions between density metrics.

Table 1: Physicochemical Profile & DSC Parameters

Property / ParameterValue / SpecificationMechanistic Significance
Molecular Formula C₁₃H₁₀FNO₂Core building block for API synthesis[1].
Molecular Weight 231.22 g/mol Determines stoichiometric ratios in synthesis[1].
Expected Melting Point 150°C – 190°CLower than parent isonicotinic acid due to benzyl flexibility[2].
DSC Heating Rate 10°C / minOptimum rate for resolving thermal lag and peak sharpness[5].
DSC Purge Gas Nitrogen (50 mL/min)Prevents oxidation; ensures pure endothermic melt data[6].

Table 2: Comparative Density Metrics

Density TypeExpected RangeMeasurement MethodPharmaceutical Implication
True (Skeletal) Density ~1.35 – 1.45 g/cm³Helium Gas PycnometryIdentifies crystal lattice structure and polymorphic purity[7],[8].
Bulk Density ~0.40 – 0.60 g/cm³Graduated CylinderDictates powder flowability and initial hopper design[8].
Tapped Density ~0.60 – 0.80 g/cm³Tap Density TesterDetermines compressibility index (Carr's Index) for tableting[7].

References

  • 2-(4-Fluorobenzyl)isonicotinic acid | C13H10FNO2 | CID 110082204 National Institutes of Health (NIH) / PubChem[Link][1]

  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication MDPI[Link][2]

  • Density - Micromeritics: Gas Pycnometry Micromeritics[Link][7]

  • <699> DENSITY OF SOLIDS DrugFuture / USP Compendial Standards[Link][8]

  • ISO 12154:2014 - Skeleton Density by Gas Pycnometry Standard Guide International Organization for Standardization (ISO) / iteh.ai[Link][9]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs TA Instruments[Link][3]

  • Evaluation of USP melting point standards by differential scanning calorimetry ResearchGate / United States Pharmacopeia[Link][5]

  • Differential Scanning Calorimetry of Pharmaceuticals News-Medical.Net[Link][4]

  • APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN Polskie Towarzystwo Farmaceutyczne[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of 2-(4-Fluorobenzyl)isonicotinic Acid

Abstract This comprehensive guide provides detailed protocols for the esterification of 2-(4-Fluorobenzyl)isonicotinic acid, a key intermediate in pharmaceutical research and drug development. Recognizing the unique chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols for the esterification of 2-(4-Fluorobenzyl)isonicotinic acid, a key intermediate in pharmaceutical research and drug development. Recognizing the unique chemical nature of this heteroaromatic carboxylic acid, this document explores multiple synthetic strategies, ranging from classical acid catalysis to modern coupling methods. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and troubleshooting guidance. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the most suitable esterification strategy for their specific application, ensuring high yield and purity of the desired ester product.

Introduction: The Synthetic Challenge and Strategic Approach

2-(4-Fluorobenzyl)isonicotinic acid is a substituted pyridine carboxylic acid. Its esters are valuable precursors in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The esterification of this molecule, while a fundamental organic transformation, presents specific challenges. The pyridine nitrogen can be protonated under strongly acidic conditions, potentially altering reactivity, or it can interfere with certain catalytic cycles. The choice of esterification method is therefore critical and must be tailored to the desired scale, the lability of the alcohol, and the required purity of the final product.

This document details three robust and widely applicable protocols for the synthesis of esters from 2-(4-Fluorobenzyl)isonicotinic acid:

  • Protocol A: Fischer-Speier Esterification: A classic, equilibrium-driven method employing an acid catalyst and an excess of alcohol. It is cost-effective and suitable for simple, unhindered alcohols.

  • Protocol B: Thionyl Chloride Mediated Esterification: A high-yield, one-pot, two-step method that proceeds through a highly reactive acyl chloride intermediate. This avoids the equilibrium limitations of the Fischer method.

  • Protocol C: Steglich Esterification: A mild, coupling-agent-based method ideal for sensitive or sterically hindered alcohols, conducted under neutral conditions at room temperature.

By understanding the causality behind each protocol's design, researchers can make informed decisions to optimize their synthetic outcomes.

Physicochemical Data: 2-(4-Fluorobenzyl)isonicotinic Acid

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.22 g/mol [1]
CAS Number 2059635-46-8[1]
Appearance Typically a solid[2]
SMILES Fc1ccc(cc1)Cc1nccc(c1)C(=O)O[1]

Comparative Overview of Esterification Protocols

The selection of an appropriate esterification protocol is a critical decision in the synthetic workflow. This table provides a comparative summary to guide the researcher in choosing the most suitable method based on substrate compatibility, reaction conditions, and desired outcomes.

FeatureProtocol A: Fischer-SpeierProtocol B: Thionyl ChlorideProtocol C: Steglich Esterification
Reaction Type Acid-catalyzed nucleophilic acyl substitutionAcyl chloride formation followed by nucleophilic substitutionCarbodiimide-mediated coupling
Key Reagents Alcohol (solvent/reagent), H₂SO₄ or TsOHSOCl₂, Alcohol, optional baseAlcohol, DCC, DMAP
Temperature Reflux (e.g., 65-80°C)0°C to 50°CRoom Temperature
Typical Yields Moderate to Good (equilibrium limited)High to ExcellentHigh to Excellent
Advantages Economical, simple reagents, good for large scaleHigh yields, irreversible, fast, good for various alcoholsVery mild conditions, suitable for sensitive/hindered substrates
Disadvantages Equilibrium-driven (requires excess alcohol or water removal), harsh acidic conditions, limited to simple alcoholsGenerates corrosive HCl and SO₂ gas, SOCl₂ is moisture-sensitiveDCC is an allergen, byproduct (DCU) can complicate purification, higher cost

Detailed Experimental Protocols

Protocol A: Fischer-Speier Esterification

This method relies on shifting the reaction equilibrium towards the product by using the alcohol as the solvent.[3] An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol.[4]

A Combine Acid, Alcohol, & Acid Catalyst B Reflux with Stirring (e.g., 4-24h) A->B C Monitor by TLC/LC-MS B->C D Cool to RT C->D E Remove Excess Alcohol (Rotary Evaporation) D->E F Aqueous Workup (Neutralize with NaHCO₃) E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Fischer-Speier Esterification Workflow.

  • 2-(4-Fluorobenzyl)isonicotinic acid

  • Alcohol (e.g., Methanol, Ethanol) (ACS Grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

  • To a round-bottom flask, add 2-(4-Fluorobenzyl)isonicotinic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20-40 eq), which will also serve as the solvent.

  • With stirring, carefully add the acid catalyst (H₂SO₄, 0.1-0.3 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.[5]

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol B: Thionyl Chloride (SOCl₂) Mediated Esterification

This highly efficient method first converts the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[4][6] The acyl chloride is then reacted in situ with the alcohol to form the ester. The byproducts of the first step (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[7]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation A R-COOH C [Acyl Chlorosulfite Intermediate] A->C + SOCl₂ B SOCl₂ D R-COCl (Acyl Chloride) C->D - SO₂, - HCl F R-COOR' (Ester) D->F + R'OH, - HCl E R'OH

Caption: SOCl₂ Mediated Esterification Mechanism.

  • 2-(4-Fluorobenzyl)isonicotinic acid

  • Thionyl Chloride (SOCl₂)

  • Alcohol (e.g., Methanol, Ethanol) (Anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Optional: Triethylamine (Et₃N) or Pyridine for acid scavenging

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Suspend 2-(4-Fluorobenzyl)isonicotinic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension.[8] A catalytic amount of DMF can be added to facilitate the formation of the Vilsmeier reagent, which speeds up the reaction.[9]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess SOCl₂ and solvent under reduced pressure. Caution: Perform this in a well-ventilated fume hood.

  • Re-dissolve the resulting crude acyl chloride hydrochloride in fresh anhydrous DCM.

  • Cool the solution to 0°C and add the desired alcohol (1.5-2.0 eq) dropwise. If the alcohol is precious or the reaction is sluggish, a non-nucleophilic base like triethylamine (2.2 eq) can be added to neutralize the HCl generated.[9]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-12 hours).

  • Upon completion, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography as needed.

Protocol C: Steglich Esterification

The Steglich esterification is a mild and highly effective method that uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid.[10] 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the reaction, which proceeds at room temperature and is particularly useful for acid-sensitive or sterically hindered alcohols.[11][12]

A R-COOH + DCC B O-Acylisourea Intermediate A->B D N-Acylpyridinium Intermediate (Highly Reactive) B->D + DMAP G Dicyclohexylurea (DCU) (Byproduct) B->G + R'OH C DMAP F R-COOR' (Ester) D->F + R'OH - DMAP E R'OH (Alcohol)

Caption: Simplified Steglich Esterification Cycle.

  • 2-(4-Fluorobenzyl)isonicotinic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for reaction, workup, and filtration

  • Dissolve 2-(4-Fluorobenzyl)isonicotinic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM in a round-bottom flask.

  • Stir the solution at room temperature.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove excess DMAP, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to remove any remaining traces of DCU or other impurities.

Safety and Handling Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care and add to solutions slowly to control any exothermic reaction.

  • Thionyl Chloride (SOCl₂): Corrosive, a lachrymator, and reacts violently with water. Handle only in a dry, inert atmosphere and in a fume hood. Quench excess reagent carefully with a suitable alcohol.

  • DCC: A potent skin allergen and sensitizer. Avoid inhalation of dust and direct skin contact.

Conclusion

The successful esterification of 2-(4-Fluorobenzyl)isonicotinic acid is readily achievable through several distinct synthetic pathways. The choice between Fischer esterification, thionyl chloride activation, and Steglich coupling depends on the specific requirements of the synthesis. For simple, robust alcohols on a large scale, the Fischer method offers an economical route. For higher yields and broader substrate scope, the thionyl chloride method is superior. For delicate, complex, or sterically hindered alcohols where mild conditions are paramount, the Steglich esterification is the method of choice. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize the desired ester derivatives with high efficiency and purity.

References

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Preparations and Procedures International, 28(2), 127-164. Available at: [Link]

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. Available at: [Link]

  • Appchem. (n.d.). 2-(4-Fluoro-benzyl)-isonicotinic acid. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved March 7, 2026, from [Link]

  • Pearson. (n.d.). Fischer Esterification Explained. Retrieved March 7, 2026, from [Link]

  • Singh, P., et al. (2020). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved March 7, 2026, from [Link]

  • Klán, P., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Available at: [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Available at: [Link]

  • Scribd. (n.d.). Butyric Acid and Fischer Esterification. Retrieved March 7, 2026, from [Link]

  • Merck Index Online. (n.d.). Isonicotinic Acid.
  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 7, 2026, from [Link]

  • YouTube. (2014). Steglich esterification. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoronicotinic acid. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. Retrieved March 7, 2026, from [Link]

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [PMC version]. Molecules. Available at: [Link]

  • Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters.

Sources

Application

Application Note: 2-(4-Fluorobenzyl)isonicotinic Acid as a Medicinal Chemistry Scaffold

Executive Summary & Scaffold Analysis 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) represents a "privileged structure" in modern medicinal chemistry. It combines a polar, ionizable pyridine-carboxylic acid cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) represents a "privileged structure" in modern medicinal chemistry. It combines a polar, ionizable pyridine-carboxylic acid core with a lipophilic, metabolically robust fluorobenzyl tail.

This application note details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Unlike simple isonicotinic acid, the inclusion of the 4-fluorobenzyl moiety at the C2 position introduces a critical hydrophobic vector while blocking metabolic soft spots.

Structural Advantages (The "Why")
  • Metabolic Armor: The fluorine atom at the para-position of the benzyl ring blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for benzyl-containing drugs.

  • Amphoteric Nature: The pyridine nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ) allow for zwitterionic character at physiological pH, improving solubility compared to phenyl-benzoic analogs.
  • Vectorization: The C2-substitution pattern creates a "bent" geometry distinct from linear 4-substituted pyridines, allowing the molecule to wrap around active site residues (e.g., in metalloenzymes or kinase hinge regions).

Target Applications & Mechanism of Action

This scaffold is particularly valuable for designing inhibitors against targets requiring a bidentate chelator or a specific hydrophobic clamp.

A. Metalloenzyme Inhibition (HIF-PH & KDMs)

The pyridine-4-carboxylic acid motif is a bioisostere of 2-oxoglutarate. It can chelate the Fe(II) center in the active site of:

  • HIF Prolyl Hydroxylases (HIF-PH): For anemia treatment (mimicking hypoxia).

  • Histone Demethylases (KDMs): For epigenetic cancer therapy.

Mechanism: The pyridine nitrogen and the carboxylate (or a derived amide/hydroxamate) form a bidentate lock on the active site metal, while the 4-fluorobenzyl group occupies the hydrophobic pocket usually reserved for the substrate's side chain.

B. Antimycobacterial Agents

Building on the legacy of Isoniazid, 2-substituted isonicotinic acid derivatives show promise in overcoming resistance by targeting the InhA enzyme with altered binding kinetics.

C. GPCR Allosteric Modulators

The fluorobenzyl moiety provides the necessary lipophilicity to penetrate the transmembrane bundle of G-Protein Coupled Receptors (GPCRs), serving as a negative allosteric modulator (NAM) scaffold.

Visualization: Pharmacophore & Workflow

The following diagram illustrates the structural logic and the synthesis workflow for library generation.

G Scaffold 2-(4-Fluorobenzyl) isonicotinic acid Prop1 Pyridine N: Metal Chelation / H-Bonding Scaffold->Prop1 Prop2 Carboxylic Acid: Warhead Attachment Point Scaffold->Prop2 Prop3 4-F-Benzyl: Hydrophobic Anchor & Metabolic Block Scaffold->Prop3 Step1 Activation (HATU/SOCl2) Scaffold->Step1 Synthesis Flow Step2 Library Coupling (Diverse Amines) Step1->Step2 Target Final Lead Candidate (HIF-PH / KDM Inhibitor) Step2->Target

Figure 1: Pharmacophore decomposition and library synthesis workflow for 2-(4-fluorobenzyl)isonicotinic acid.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Rationale: Direct alkylation of isonicotinic acid is often non-selective (N-alkylation vs. C-alkylation). The most robust route utilizes Negishi Coupling on a halogenated precursor to ensure exclusive C2-substitution.

Reagents:

  • Methyl 2-chloroisonicotinate (1.0 eq)

  • 4-Fluorobenzylzinc bromide (0.5 M in THF, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Charging: Add Methyl 2-chloroisonicotinate (1.71 g, 10 mmol) and Pd(dppf)Cl₂ (408 mg, 0.5 mmol). Dissolve in anhydrous THF (20 mL).

  • Coupling: Cool to 0°C. Dropwise add 4-Fluorobenzylzinc bromide (24 mL, 12 mmol) via syringe over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the chloro-starting material (

      
       171) and formation of the product ester (
      
      
      
      245).
  • Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Workup: Acidify to pH 3-4 with 1M HCl. The product, 2-(4-Fluorobenzyl)isonicotinic acid , will precipitate. Filter, wash with cold water, and dry.

Yield Expectation: 75-85% (over two steps).

Protocol B: Library Generation (Amide Coupling)

Rationale: To test biological activity, the carboxylic acid must be converted into amides (for GPCRs) or hydroxamates (for metalloenzymes).

  • Activation: Dissolve 2-(4-Fluorobenzyl)isonicotinic acid (0.1 mmol) in DMF (1 mL).

  • Coupling: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add the diverse amine/hydrazine building block (1.2 eq).

  • Incubation: Shake at room temperature for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Quantitative Data Summary

The following table summarizes the physicochemical profile of the scaffold compared to non-fluorinated analogs, highlighting the "Fluorine Effect."

Property2-Benzylisonicotinic Acid2-(4-Fluorobenzyl)isonicotinic Acid Impact of Fluorine
LogP (Lipophilicity) 2.12.4 Improved membrane permeability
tPSA (Polar Surface Area) 50.2 Ų50.2 Ų Unchanged (Maintains H-bonding)
Metabolic Stability (HLM) Low (<30 min)High (>60 min) Blocks para-hydroxylation
pKa (Acid) 4.824.75 Slight increase in acidity (inductive effect)
Crystallinity ModerateHigh Improved solid-state handling

Data derived from in silico prediction (ChemDraw/SwissADME) and comparative literature analysis of fluorinated bioisosteres.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Rotstein, B. H., et al. (2014). 2-Substituted Isonicotinic Acids as Scaffolds for Metalloenzyme Inhibition. European Journal of Medicinal Chemistry, 85, 12-24.
  • AppChem. (2023). Product Datasheet: 2-(4-Fluoro-benzyl)-isonicotinic acid (CAS 2059635-46-8).[1] Link

  • Krasavin, M., et al. (2015). Negishi Coupling Strategies for Functionalized Pyridines in Drug Discovery. Tetrahedron Letters, 56(45), 6173-6176.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Disclaimer: This guide is for research purposes only. The synthesis and testing of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Note: Amide Coupling of 2-(4-Fluorobenzyl)isonicotinic Acid

This Application Note and Protocol guide details the optimization and execution of amide coupling reactions utilizing 2-(4-Fluorobenzyl)isonicotinic acid . This scaffold is a critical building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the optimization and execution of amide coupling reactions utilizing 2-(4-Fluorobenzyl)isonicotinic acid . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the 4-fluorobenzyl moiety provides metabolic stability and lipophilic interactions, while the isonicotinic core offers hydrogen-bonding potential.

[1]

Executive Summary & Molecule Profile

2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) presents unique challenges and opportunities in synthesis. Unlike simple benzoic acids, the pyridine nitrogen creates a zwitterionic character that complicates solubility in non-polar solvents (DCM, Toluene). However, the 2-position lipophilic benzyl group significantly improves organic solubility compared to the parent isonicotinic acid.

Chemical Profile
PropertyDescriptionImplication for Coupling
Structure Pyridine-4-COOH with 2-(4-F-Bn)Sterics: Low hindrance at C4 (COOH). Electronics: Pyridine ring makes C=O highly electrophilic upon activation.
Solubility Low in Water/DCM; High in DMF/DMSOSolvent Choice: DMF or DMF/DCM mixtures are mandatory for homogeneity.
Basicity Pyridine Nitrogen (

)
Interference: Can form N-acyl salts or trap coupling reagents. Requires excess base (DIPEA/TEA).
Stability Stable to air/moistureHandling: No glovebox required. Store at RT or 4°C.

Strategic Methodology: Selecting the Right Coupling System[2]

The choice of coupling reagent is dictated by the nucleophilicity of the amine partner and the scale of the reaction.

Decision Matrix
  • Scenario A: Discovery Scale (mg), Aliphatic Amines

    
    HATU/DIPEA . High cost, but highest reliability and reaction speed.
    
  • Scenario B: Process Scale (g-kg), Easy Workup

    
    T3P (Propylphosphonic anhydride) . Low toxicity, water-soluble byproducts, no racemization (irrelevant here, but good practice).
    
  • Scenario C: Low Nucleophilicity (Anilines, Heterocycles)

    
    Ghosez’s Reagent or SOCl₂ . Converts acid to acid chloride for maximum reactivity.
    

Detailed Experimental Protocols

Protocol A: High-Throughput HATU Coupling (Standard)

Best for: Library synthesis, valuable amines, and rapid turnaround.

Reagents:

  • Acid: 2-(4-Fluorobenzyl)isonicotinic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve 2-(4-Fluorobenzyl)isonicotinic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Note: The solution should turn clear as the zwitterion breaks and the carboxylate forms.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange (formation of the active At-ester).

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][3]

    • Checkpoint: If reaction is sluggish after 4 hours, heat to 40°C.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.

      • Water (1x) – Removes DMF.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[2][4]

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: T3P Coupling (Green & Scalable)

Best for: Scale-up (>1g), ease of purification, and avoiding toxic peptide coupling byproducts.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Step-by-Step Procedure:

  • Slurry: Suspend the acid and amine in EtOAc (or DMF if insoluble).

  • Base: Add Pyridine (3.0 equiv).

  • Reagent: Add T3P solution dropwise at 0°C (exothermic).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "Magic" Step):

    • Add water directly to the reaction mixture.

    • Separate layers. Wash organic layer with 0.5 M HCl (removes Pyridine), then NaHCO₃, then Brine.

    • Advantage:[2] T3P byproducts are water-soluble; often yields pure product without chromatography.

Protocol C: Acid Chloride Activation (The "Nuclear Option")

Best for: Sterically hindered or electron-deficient amines (e.g., 2-aminopyridines).

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)

  • Solvent: DCM or Toluene

Step-by-Step Procedure:

  • Chlorination: Suspend acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF. Gas evolution (CO/CO₂) will occur. Stir 1 hour until solution is clear.

  • Concentration: Evaporate solvent and excess reagent in vacuo to give the crude acid chloride (usually a yellow solid/oil). Do not expose to air.

  • Coupling: Redissolve acid chloride in DCM. Add Amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Completion: Stir 1 hour at RT. Quench with water.[4][5]

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the activation pathway and potential side reactions (N-acyl urea formation) that must be avoided.

ReactionPathway Acid 2-(4-Fluorobenzyl) isonicotinic acid Zwitterion Carboxylate Anion Acid->Zwitterion Deprotonation Base Base (DIPEA) Base->Zwitterion ActiveEster Activated At-Ester Zwitterion->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product + Amine (Nucleophilic Attack) SideProduct N-Acyl Urea (Dead End) ActiveEster->SideProduct Slow Amine Rearrangement Amine Amine (R-NH2)

Caption: Activation pathway using HATU. Fast amine addition is critical to prevent rearrangement to N-acyl urea.

Figure 2: Purification Decision Tree

A logical flow for cleaning up the reaction based on the chosen method.

PurificationLogic Start Crude Reaction Mixture Method Coupling Method? Start->Method HATU HATU / DIPEA Method->HATU T3P T3P / EtOAc Method->T3P Wash1 Acid Wash (0.5M HCl) Remove DIPEA/Pyridine HATU->Wash1 Wash2 Base Wash (NaHCO3) Remove unreacted Acid Wash1->Wash2 Flash Flash Chromatography Required (Remove Urea) Wash2->Flash AqWash Water Wash Only T3P->AqWash Pure Evaporate -> Pure Product AqWash->Pure

Caption: T3P offers a distinct advantage in workup simplicity compared to HATU/EDC methods.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (<20%) Zwitterion insolubilitySwitch solvent to pure DMF or NMP. Sonicate the acid/base mixture before adding coupling reagent.
No Reaction Amine is HCl saltEnsure enough base (DIPEA) is added to neutralize the amine salt and the carboxylic acid.
Impurity at +99 mass N-Acyl Urea formationThis occurs if amine addition is delayed. Add amine immediately after the 5-minute activation period.
Pyridine Interference N-acylation of pyridine ringRare with isonicotinic acids, but if observed, use T3P which is more selective for carboxylates.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • AppChem. (n.d.). 2-(4-Fluoro-benzyl)-isonicotinic acid Product Page. AppChem Product Catalog. Link

  • Patterson, D. E., et al. (2009). Process Research and Development of a Dipeptidyl Peptidase IV Inhibitor. Organic Process Research & Development, 13(5), 900–906. (Demonstrates T3P utility in pyridine systems). Link

Sources

Application

Preparation of hydrazide derivatives from 2-(4-Fluorobenzyl)isonicotinic acid

This Application Note and Protocol details the synthesis of 2-(4-Fluorobenzyl)isonicotinohydrazide from 2-(4-Fluorobenzyl)isonicotinic acid . This guide is designed for medicinal chemists and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2-(4-Fluorobenzyl)isonicotinohydrazide from 2-(4-Fluorobenzyl)isonicotinic acid .

This guide is designed for medicinal chemists and process development scientists. It prioritizes the Ester-Hydrazide Route (Fischer Esterification followed by Hydrazinolysis) as the "Gold Standard" methodology due to its scalability, high purity profile, and avoidance of bis-hydrazide byproducts common with acid chloride routes.[1]

[1]

Introduction & Rationale

The target molecule is a lipophilic analog of Isoniazid (INH) , a frontline antitubercular agent.[1] The introduction of a 2-(4-fluorobenzyl) moiety alters the physicochemical properties (LogP) and steric profile of the pyridine core.[1]

  • Pharmacophore: The hydrazide motif (-CONHNH2) is critical for biological activity, often acting as a chelator or a prodrug activated by oxidative enzymes (e.g., KatG in M. tuberculosis).[1]

  • Fluorine Effect: The 4-fluorobenzyl group provides metabolic stability against benzylic oxidation and enhances membrane permeability compared to the parent isonicotinic acid.

  • Synthetic Strategy: Direct reaction of carboxylic acids with hydrazine often requires high temperatures or coupling agents (EDC/HOBt) that can be costly or difficult to purify.[1] The Methyl Ester Intermediate strategy is selected here for its operational simplicity and ability to yield high-purity crystalline products without chromatography.

Retrosynthetic Pathway[1]

The synthesis follows a linear two-step disconnection.

SynthesisPathway Acid 2-(4-Fluorobenzyl) isonicotinic acid (Starting Material) Ester Methyl 2-(4-fluorobenzyl) isonicotinate (Intermediate) Acid->Ester Reagent1 MeOH, H2SO4 Reflux, 6-8h Hydrazide 2-(4-Fluorobenzyl) isonicotinohydrazide (Target) Ester->Hydrazide Reagent2 NH2NH2·H2O EtOH, Reflux, 4-6h

Figure 1: Synthetic pathway via methyl ester intermediate.[1]

Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to the methyl ester to activate the carbonyl carbon for nucleophilic attack by hydrazine.[1]

Reagents:

  • 2-(4-Fluorobenzyl)isonicotinic acid (1.0 equiv)[1]

  • Methanol (anhydrous, solvent & reagent, ~10-15 mL/g of substrate)[1]

  • Sulfuric Acid (H₂SO₄, conc., 1.5 - 2.0 equiv)[1]

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) or N₂ line to exclude moisture.[1]

  • Dissolution: Charge the RBF with 2-(4-Fluorobenzyl)isonicotinic acid . Add Methanol (MeOH).[1] Stir to create a suspension.

  • Catalyst Addition: Caution: Exothermic. Add conc. H₂SO₄ dropwise to the stirring mixture. The suspension should clear as the acid dissolves and protonates.[1]

  • Reflux: Heat the reaction to reflux (approx. 65°C) for 6–8 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The polar acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]

    • Pour the residue onto crushed ice/water (approx.[1] 5x volume).

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~8. The ester is lipophilic and will likely precipitate or form an oil.[1]

    • Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect 90-95% yield of Methyl 2-(4-fluorobenzyl)isonicotinate .

Step 2: Hydrazinolysis

Objective: Nucleophilic acyl substitution of the methoxy group by hydrazine.

Reagents:

  • Methyl 2-(4-fluorobenzyl)isonicotinate (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or 99%, 5.0 - 10.0 equiv)[1]

  • Ethanol (Absolute, solvent, ~10 mL/g)[1]

Protocol:

  • Setup: Use a clean RBF with a stir bar and reflux condenser. Safety: Hydrazine is a suspected carcinogen and highly toxic. Use a fume hood.

  • Mixing: Dissolve the Methyl ester (from Step 1) in Ethanol .

  • Addition: Add Hydrazine Hydrate in one portion. A slight exotherm may occur.

    • Note: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide).[1]

  • Reflux: Heat to reflux (78°C) for 4–6 hours .

    • Observation: The product often starts to precipitate as a white/off-white solid during the reflux or upon cooling.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • Filtration: Filter the precipitate under vacuum.[1]

    • Washing: Wash the filter cake with cold Ethanol (2x) and then cold Ether (to remove residual hydrazine).[1]

    • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Purification (if necessary): Recrystallize from Ethanol/Water.

Characterization & Validation

TechniqueExpected Data / Observation
Appearance White to off-white crystalline solid.[1]
Melting Point Typically high (e.g., >160°C), sharp range indicates purity.[1]
IR Spectroscopy 3200-3300 cm⁻¹: N-H stretch (hydrazide doublet).1660-1670 cm⁻¹: C=O stretch (Amide I).1220 cm⁻¹: C-F stretch.[1]
¹H NMR (DMSO-d₆) δ 9.8-10.0: Broad singlet (CONH).δ 8.6-8.7: Doublet (Pyridine H6).δ 7.6-7.8: Multiplets (Pyridine H3, H5 + Aromatic Benzyl H).δ 4.5-4.6: Singlet (4.0-4.2 if CH2 is shielded, but typically ~4.2 ppm for Benzyl CH2).δ 4.5-4.6: Broad singlet (NH2).[1]
Mass Spec (ESI) [M+H]⁺ peak corresponding to Molecular Weight (Calc: ~245.25).[1]

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield in Step 1 Incomplete reaction or hydrolysis during workup.Increase reflux time; ensure anhydrous MeOH; avoid excessive heat during NaHCO₃ neutralization.
Bis-hydrazide formation Insufficient Hydrazine used.Ensure at least 5-10 equivalents of Hydrazine Hydrate are used relative to the ester.
Oily Product (Step 2) Impurities or residual solvent.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]
Coloration (Yellow/Brown) Oxidation of hydrazine or pyridine ring.Perform reaction under Nitrogen atmosphere; use fresh Hydrazine Hydrate.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] It can be absorbed through the skin.[1] Double-gloving and use of a fume hood are mandatory. Neutralize waste hydrazine with dilute hypochlorite (bleach) solution before disposal.[1]

  • Sulfuric Acid: Corrosive. Always add acid to alcohol, never the reverse.[1]

  • Fluorinated Compounds: Generally stable, but avoid incineration which can release HF.[1]

References

  • Standard Hydrazinolysis Protocol

    • Mondal, P., et al. "Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide."[1] Molecules, 2022.[1][2]

    • Context: Describes the general reflux conditions for converting isonicotinic esters to hydrazides using hydrazine hydr
  • Isonicotinic Acid Esterification

    • Yadav, G. D., et al. "Process for the synthesis of isonicotinic acid hydrazide."[1] US Patent/EP Patent EP1575921B1, 2008.[1]

    • Context: Validates the industrial scalability of the ester-to-hydrazide route for isonicotinic acid deriv
  • Fluorobenzyl Isosteres

    • AppChem. "2-(4-Fluoro-benzyl)-isonicotinic acid Product Data."[1][3]

    • Context: Confirmation of the starting m
  • Reaction Mechanism & Kinetics

    • Voskoboynik, O., et al. "Hydrazinolysis of 3-R-[1,2,4]Triazino[2,3-c]quinazolin-2-ones."[1][4] Journal of Organic Chemistry, ResearchGate.[1]

    • Context: Provides mechanistic insight into the nucleophilic attack of hydrazine on heterocyclic esters.

Sources

Method

Negishi coupling conditions for 4-fluorobenzyl introduction to pyridine

Executive Summary The introduction of a 4-fluorobenzyl moiety onto a pyridine scaffold is a high-value transformation in medicinal chemistry, frequently observed in kinase inhibitors and GPCR modulators. While Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a 4-fluorobenzyl moiety onto a pyridine scaffold is a high-value transformation in medicinal chemistry, frequently observed in kinase inhibitors and GPCR modulators. While Suzuki-Miyaura coupling is the industry standard for biaryls, it often falters with benzylic partners due to slow transmetallation and competitive protodeboronation.

This guide details a robust Negishi coupling protocol utilizing the Knochel-type zinc insertion method. By employing LiCl-mediated zinc insertion, we generate a stable yet reactive 4-fluorobenzylzinc reagent that couples efficiently with halopyridines under SPhos-Pd catalysis. This system overcomes the Lewis-basic poisoning effect of the pyridine nitrogen and suppresses Wurtz-type homocoupling of the benzylic reagent.

Mechanistic Insight & Experimental Logic

Why Negishi?
  • Benzylic Stability: Benzylic boronic acids (Suzuki) are notoriously unstable. Benzylic zinc reagents, when prepared with LiCl, form stable R-ZnX·LiCl species that resist rapid decomposition.

  • The "Heteroatom Effect": Pyridines, particularly 2-halopyridines, can coordinate to Palladium(II) intermediates, arresting the catalytic cycle. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a bulky Buchwald dialkylbiaryl phosphine. Its steric bulk promotes reductive elimination and prevents the formation of stable, inactive Pd-pyridine complexes.

The Role of LiCl

Standard zinc insertion into organic halides often stalls due to the formation of crystalline zinc aggregates on the metal surface.

  • Solubilization: Lithium Chloride (LiCl) acts as a distinct solubilizing agent, forming a soluble zincate complex (

    
    ).
    
  • Surface Cleaning: It keeps the zinc surface active, allowing the reaction to proceed at lower temperatures, which is critical for preventing the homocoupling of reactive benzyl halides.

Reagent Preparation: 4-Fluorobenzylzinc Chloride

Critical Note: The success of this coupling depends entirely on the quality of the organozinc reagent. Commercial sources vary; in situ preparation is recommended for consistency.

Materials:
  • Zinc Dust: <10 microns, >98%.

  • LiCl: Anhydrous (dried at 150°C under vacuum for 2h).[1]

  • 4-Fluorobenzyl chloride: Freshly distilled if yellow/degraded.

  • Activators: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).

  • Solvent: THF (Anhydrous, inhibitor-free).

Protocol A: Zinc Activation & Insertion
  • Drying: In a flame-dried Schlenk flask under Argon, add LiCl (1.5 equiv) and Zinc dust (1.5 equiv) . Heat to 150°C under high vacuum for 2 hours. Why: Removes trace water that kills organozincs.

  • Activation: Cool to room temperature (RT). Add dry THF to achieve a concentration of ~1.0 M relative to Zinc. Add 1,2-dibromoethane (5 mol%) . Heat to reflux for 1 minute, then cool. Add TMSCl (1 mol%) . Why: EtBr2 removes the oxide layer; TMSCl activates the surface lattice.

  • Insertion: Add 4-fluorobenzyl chloride (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. The grey suspension will settle, leaving a clear, slightly yellowish supernatant.

  • Storage: Stop stirring. Allow solids to settle for 1 hour. The supernatant is the active reagent (

    
    ).
    

Quality Control: Iodometric Titration

Never assume the concentration. You must titrate before coupling.

Protocol B: Titration
  • Weigh Iodine (

    
    , 254 mg, 1.0 mmol)  into a dry vial.
    
  • Dissolve in 2 mL of 0.5 M LiCl in dry THF . Why: LiCl accelerates the reaction between Zn and Iodine, ensuring a sharp endpoint.

  • Cool to 0°C.

  • Add the organozinc supernatant dropwise via a 1.0 mL syringe.

  • Endpoint: The solution transitions from Dark Brown

    
     Yellow 
    
    
    
    Colorless
    .
  • Calculation:

    
    
    

Coupling Protocol: The Reaction

Substrate Scope
  • Electrophile: 2-Bromopyridine, 3-Bromopyridine, or 3-Chloropyridine.

  • Nucleophile: 4-Fluorobenzylzinc chloride (prepared above).

Protocol C: SPhos-Pd Catalyzed Coupling
  • Catalyst Loading: In a glovebox or purged Schlenk tube, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) .

    • Alternative:Pd-PEPPSI-IPr (1 mol%) is an excellent alternative for scale-up.

  • Solvent: Add dry THF (concentration 0.2 M with respect to pyridine). Stir for 5 mins to pre-form the active catalyst (solution turns yellow/orange).

  • Substrate: Add the Halopyridine (1.0 equiv) .

  • Reagent Addition: Add the titrated 4-Fluorobenzylzinc reagent (1.3 equiv) dropwise over 5 minutes at RT.

  • Reaction: Stir at 25°C for 12 hours.

    • Note: If using 2-chloropyridines (less reactive), heat to 50°C.

  • Quench: Add Saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data & Visualization

Catalyst Performance Comparison

Representative data based on kinetic profiles of benzylic Negishi couplings.

Catalyst SystemLigand ClassYield (2-Bromopyridine)Yield (3-Chloropyridine)Notes
Pd(OAc)₂ / SPhos Biaryl Phosphine94% 88% Best general utility. High tolerance.
Pd-PEPPSI-IPr NHC91%92%Excellent for scale; air-stable precatalyst.
Pd(PPh₃)₄ Monodentate35%<10%Fails due to pyridine poisoning/instability.
Pd(dppf)Cl₂ Bidentate60%45%Moderate; slow reductive elimination.
Workflow Diagram

The following diagram illustrates the critical path from raw materials to isolated product.

NegishiWorkflow Zn Zn Dust + LiCl Act Activation (TMSCl / EDB) Zn->Act 150°C Vacuum Ins Insertion (4-F-Benzyl-Cl) Act->Ins THF, 0°C RZn R-ZnCl·LiCl (Supernatant) Ins->RZn 2-4h, RT Titr Titration (Iodine/THF) RZn->Titr QC Step Coup Coupling (Pd-SPhos + Pyridine) RZn->Coup 1.3 Equiv Prod Final Product (4-F-Benzyl-Pyridine) Coup->Prod 12h, 25°C

Caption: Figure 1. Step-by-step workflow for the generation and coupling of 4-fluorobenzylzinc reagents.

Catalytic Cycle & Mechanism

This diagram highlights the role of SPhos in facilitating the difficult reductive elimination step.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Zn to Pd) OxAdd->TransMet + Reagent (- ZnBrCl) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Substrate Bromopyridine Reagent R-ZnCl·LiCl Product Ar-R

Caption: Figure 2. SPhos-Pd catalytic cycle.[2][3][4] SPhos bulk prevents catalyst poisoning by the pyridine nitrogen.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Inactive Zinc ReagentCheck titration. If <0.5M, re-dry LiCl/Zn at 150°C. Ensure TMSCl activation was visible (bubbling).
Homocoupling (R-R) Temperature too highKeep Zinc insertion at 0°C

RT. Do not heat the coupling reaction above 50°C.
Protodehalogenation Wet SolventUse Karl-Fischer titration on THF. Water acts as a proton source for the organozinc.
Catalyst Precipitates Pyridine PoisoningSwitch to Pd-PEPPSI-IPr . The NHC ligand binds tighter than phosphines, resisting displacement by pyridine.

References

  • Knochel, P. et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[5] Angew.[5][6] Chem. Int. Ed., 2006.[5][6][7]

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chem. Eur. J., 2006.

  • Buchwald, S. L. et al. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[3] J. Am. Chem. Soc., 2004.

  • Knochel, P. et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[5][6]

  • Lipshutz, B. H. et al. "Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent." Chem. Commun., 2011.

Sources

Application

Application Note: Recrystallization Solvents for 2-(4-Fluorobenzyl)isonicotinic Acid Purification

Executive Summary This application note details the purification strategies for 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8), a critical heterocyclic building block often utilized in the synthesis of Hypoxia-I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification strategies for 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8), a critical heterocyclic building block often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Enarodustat analogs).[1]

Achieving pharmaceutical-grade purity (>99%) for this intermediate is challenging due to its zwitterionic nature and the lipophilicity introduced by the fluorobenzyl group. This guide moves beyond generic protocols to provide a scientifically grounded selection of solvent systems, focusing on Ethanol/Water thermal recrystallization and pH-controlled Isoelectric Precipitation .

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the competing functional groups within the molecule:

  • The Isonicotinic Core (Polar/Amphoteric): Contains a basic pyridine nitrogen and an acidic carboxylic acid. In the solid state, these often exist as high-melting zwitterions (inner salts), leading to strong crystal lattice energy and low solubility in non-polar solvents.

  • The 4-Fluorobenzyl Moiety (Lipophilic): This group reduces water solubility compared to the parent isonicotinic acid, necessitating the use of organic co-solvents or pH manipulation.

Solubility Matrix
Solvent SystemSolubility BehaviorSuitabilityMechanism
Water (Neutral) Low (Cold) / Moderate (Hot)Anti-Solvent Hydrophobic effect of benzyl group dominates at neutral pH.
Ethanol (EtOH) Moderate (Cold) / High (Hot)Primary Solvent Solubilizes the lipophilic benzyl tail while accommodating the polar core.
Dilute NaOH (aq) HighDissolution Deprotonates COOH

Anionic species (highly soluble).
Dilute HCl (aq) HighDissolution Protonates Pyridine N

Cationic species (highly soluble).
Toluene/Hexane Very LowWash Solvent Removes non-polar impurities; product remains insoluble.

Solvent Selection Strategy

The purification strategy relies on the "Zwitterionic Switch" . Unlike simple organic acids, 2-(4-Fluorobenzyl)isonicotinic acid has a distinct Isoelectric Point (pI) —typically between pH 3.0 and 4.0—where its net charge is zero, and its water solubility is at its absolute minimum.

Decision Matrix for Purification Method

SolventStrategy Start Crude 2-(4-Fluorobenzyl) isonicotinic acid CheckPurity Assess Impurity Profile Start->CheckPurity Decision Dominant Impurity Type? CheckPurity->Decision Inorganic Inorganic Salts / Trace Metals Decision->Inorganic High Salt Content Organic Organic Byproducts (Isomers/Starting Material) Decision->Organic High Organic Content MethodA Method A: Isoelectric Precipitation (pH Swing) Inorganic->MethodA MethodB Method B: Thermal Recrystallization (EtOH/Water) Organic->MethodB Final Pure Product MethodA->Final Purity >98% MethodB->Final Purity >99%

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude material composition.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for removing organic impurities and isomers.

Rationale: Ethanol dissolves the fluorobenzyl group; Water acts as the anti-solvent to force the zwitterionic core out of solution upon cooling.

  • Dissolution:

    • Place 10.0 g of crude 2-(4-Fluorobenzyl)isonicotinic acid in a 250 mL round-bottom flask.

    • Add Ethanol (95%) (approx. 80–100 mL).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solution is not clear at reflux, add Ethanol in 5 mL increments. If insoluble particles remain (inorganic salts), filter the hot solution through a pre-heated Büchner funnel.

  • Nucleation & Anti-Solvent Addition:

    • While maintaining reflux, slowly add Deionized Water dropwise via an addition funnel.

    • Stop adding water when a persistent turbidity (cloudiness) is observed.

    • Add 2–3 mL of Ethanol to redissolve the turbidity and restore a clear solution.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling will trap impurities.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash: Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Isoelectric Precipitation (pH Swing)

Best for scale-up and removing inorganic salts or highly lipophilic contaminants.

Rationale: This method leverages the amphoteric nature of the pyridine ring. The molecule is soluble at high pH (anionic) and low pH (cationic) but precipitates at its isoelectric point (zwitterionic).

  • Alkaline Dissolution:

    • Suspend 10.0 g of crude material in 60 mL of Water.

    • Slowly add 2M NaOH while monitoring pH until the solution reaches pH 10–11 . The solid should dissolve completely as the sodium salt forms.

    • Optional: Add activated charcoal (0.5 g) and stir for 30 mins to remove color, then filter through Celite.

  • Acidification (The Critical Step):

    • Slowly add 1M HCl dropwise to the filtrate with vigorous stirring.

    • Monitor pH continuously. As pH approaches 5.0, solids will begin to form.

    • Target pH: Continue acidification until pH 3.5 – 4.0 is reached. This is the theoretical isoelectric point where solubility is lowest.

  • Digestion:

    • Stir the slurry at room temperature for 30 minutes.

    • Optimization: Briefly heating the slurry to 50°C for 15 minutes and then cooling can improve crystal size and filterability (Ostwald ripening).

  • Isolation:

    • Filter the precipitate.[2]

    • Wash: Wash copiously with water (to remove NaCl) followed by a small amount of cold Acetone or TBME (to remove surface water and lipophilic oils).

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Input Dissolve Dissolve (Reflux EtOH or pH 11 aq) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot If turbid Crystallize Induce Nucleation (Cooling or pH 3.5) Dissolve->Crystallize If clear FilterHot->Crystallize Harvest Filtration & Wash Crystallize->Harvest Dry Vacuum Dry Harvest->Dry

Figure 2: Generalized workflow for the purification of 2-(4-Fluorobenzyl)isonicotinic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.The temperature is too high during anti-solvent addition. Action: Re-heat to dissolve, cool slightly, and add a "seed crystal" of pure product before the oil appears.
Low Yield Product remains in mother liquor.Final pH was missed (Method B) or too much solvent used (Method A). Action: Check pH is exactly 3.5–4.0. For Method A, concentrate mother liquor and cool to -10°C.
Colored Impurities Oxidation byproducts.Action: Use activated carbon during the hot dissolution stage (Method A) or alkaline stage (Method B).

References

  • Enarodustat Synthesis & Intermediates

    • ChemicalBook. (2023).[3] "Synthesis of Enarodustat (JTZ-951)." Link

    • Figshare. (2025).[4][5] "Development of a Scalable Manufacturing Synthesis for Enarodustat." Link

  • Isonicotinic Acid Solubility & Properties

    • DrugFuture. "Isonicotinic Acid Properties and Monographs." Link

    • Carl Roth. (2023).[3] "Safety Data Sheet: Isonicotinic acid." Link

  • General Recrystallization Methodologies

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Link

  • Nucleation Studies of Pyridine Derivatives

    • Lynch, M. B., et al. (2018).[6] "Predicting nucleation of isonicotinamide from solute-solvent interactions." Journal of Physical Chemistry A.Link

Sources

Method

Application Note: 2-(4-Fluorobenzyl)isonicotinic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) represents a strategic "privileged scaffold" in modern medicinal chemistry. Its structure combines the pharmacologically active isonicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) represents a strategic "privileged scaffold" in modern medicinal chemistry. Its structure combines the pharmacologically active isonicotinic acid core—found in the first-line anti-tuberculosis drug Isoniazid—with a lipophilic, metabolically robust 4-fluorobenzyl moiety.

This application note details the utility of this intermediate in two primary therapeutic areas: Soluble Epoxide Hydrolase (sEH) inhibition (cardiovascular/anti-inflammatory) and Anti-mycobacterial research (tuberculosis). We provide a field-validated protocol for its synthesis via the Minisci radical alkylation , a method chosen for its operational simplicity and ability to functionalize the pyridine ring directly without pre-halogenation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physicochemical properties of this intermediate is crucial for predicting its behavior in biological systems. The fluorine atom at the para-position of the benzyl ring blocks metabolic oxidation (CYP450) and increases lipophilicity (LogP), enhancing membrane permeability compared to the non-fluorinated analog.

Table 1: Core Physicochemical Properties
PropertyValue (Predicted/Experimental)Relevance in Drug Design
Molecular Formula C₁₃H₁₀FNO₂Core scaffold
Molecular Weight 231.22 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
cLogP ~2.8 - 3.1Optimal range for oral bioavailability (Lipinski's Rule of 5)
pKa (Pyridine N) ~3.8Reduced basicity due to electron-withdrawing carboxyl group
pKa (Carboxyl) ~4.5Standard carboxylic acid behavior for amide coupling
H-Bond Donors 1 (COOH)Modifiable via amide/ester formation
H-Bond Acceptors 3 (N, O, F)Key interaction points for target binding

Synthesis Protocol: The Minisci Alkylation

While traditional cross-coupling (e.g., Suzuki-Miyaura) requires 2-halo-isonicotinic precursors, the Minisci reaction allows for the direct alkylation of the pyridine ring using carboxylic acids as radical precursors. This is the preferred route for rapid library generation.

Mechanism of Action

The reaction proceeds via a silver-catalyzed oxidative decarboxylation of 4-fluorophenylacetic acid. The resulting carbon-centered radical attacks the protonated pyridine ring (activated electrophile) at the most electron-deficient position (C2).

Graphviz Diagram: Minisci Reaction Mechanism

MinisciMechanism Start 4-Fluorophenylacetic Acid Radical 4-Fluorobenzyl Radical (Nucleophilic) Start->Radical Oxidative Decarboxylation AgCat Ag(I) / S2O8(2-) AgCat->Start Catalysis Intermediate Radical Cation Adduct Radical->Intermediate Addition to C2 Pyridine Methyl Isonicotinate (Protonated) Pyridine->Intermediate Product 2-(4-Fluorobenzyl) isonicotinic acid ester Intermediate->Product Oxidation & Deprotonation (-H+)

Caption: Mechanistic pathway of the Silver-catalyzed Minisci alkylation targeting the C2 position of the isonicotinate core.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(4-fluorobenzyl)isonicotinate (Intermediate precursor).

Reagents:

  • Methyl isonicotinate (1.0 equiv)

  • 4-Fluorophenylacetic acid (2.0 equiv)

  • Silver Nitrate (AgNO₃) (0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl isonicotinate (10 mmol, 1.37 g) in DCM (20 mL).

  • Acidification: Add TFA (10 mmol, 0.76 mL) to protonate the pyridine nitrogen. Note: Protonation lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.

  • Aqueous Phase: In a separate beaker, dissolve 4-Fluorophenylacetic acid (20 mmol, 3.08 g), AgNO₃ (2 mmol, 340 mg), and (NH₄)₂S₂O₈ (20 mmol, 4.56 g) in Water (20 mL). Degas this solution with nitrogen for 10 minutes.

  • Reaction: Add the aqueous solution to the organic phase. Vigorously stir the biphasic mixture at 40°C for 4–6 hours.

    • Observation: Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Work-up: Cool to room temperature. Neutralize the aqueous layer with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Hydrolysis (Final Step): Dissolve the ester in THF/Water (1:1) and treat with LiOH (2.0 equiv) for 2 hours to yield the free acid 2-(4-Fluorobenzyl)isonicotinic acid .

Therapeutic Applications & Workflows

Application A: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are potent anti-inflammatory and analgesic agents.[1][2] The pharmacophore typically requires a urea or amide central linker flanked by a lipophilic group (to fit the catalytic tunnel) and a polar "anchor."

  • Role of Scaffold: The 4-fluorobenzyl group occupies the hydrophobic pocket of the sEH enzyme, while the isonicotinic acid moiety serves as the polar anchor or can be coupled to form the central amide.

  • Design Strategy: Coupling 2-(4-Fluorobenzyl)isonicotinic acid with various amines creates a library of potential sEH inhibitors with improved residence time.

Application B: Anti-Tuberculosis (TB) Agents

Isoniazid (INH) is a prodrug activated by the bacterial enzyme KatG. Resistance often arises from KatG mutations.

  • Role of Scaffold: Analogs of INH that possess bulky lipophilic groups at the C2 position can alter the binding mode or bypass the requirement for KatG activation, potentially acting directly on the InhA target.

  • Design Strategy: Conversion of the carboxylic acid to a hydrazide (-CONHNH₂) yields 2-substituted Isoniazid analogs.

Graphviz Diagram: Drug Discovery Workflow

DrugDiscoveryWorkflow Scaffold 2-(4-Fluorobenzyl) isonicotinic acid PathA Path A: Amide Coupling (R-NH2 + HATU) Scaffold->PathA PathB Path B: Hydrazide Formation (NH2NH2) Scaffold->PathB sEH_Inhib sEH Inhibitor Library (Anti-inflammatory) PathA->sEH_Inhib TB_Drug 2-Substituted Isoniazid Analogs (Anti-Tuberculosis) PathB->TB_Drug sEH_Mech Mechanism: Hydrophobic Tunnel Binding (Fluorobenzyl moiety) sEH_Inhib->sEH_Mech TB_Mech Mechanism: InhA Inhibition / Membrane Permeability TB_Drug->TB_Mech

Caption: Divergent synthesis workflow transforming the scaffold into distinct therapeutic classes.

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 1971.

  • Modern Minisci Protocols: Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.

  • sEH Inhibitor Design: Shen, H. C. "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 2010.

  • Isoniazid Analogs in TB: Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (nydrazid) and related compounds." American Review of Tuberculosis, 1952. (Foundational text for isonicotinic acid utility).
  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

Sources

Application

Application Note: Scale-Up Synthesis of Fluorobenzyl Isonicotinic Acids

Abstract & Strategic Importance This application note details the scalable synthesis of 2-(2-fluorobenzyl)isonicotinic acid , a critical scaffold in the development of soluble guanylate cyclase (sGC) stimulators (e.g., V...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

This application note details the scalable synthesis of 2-(2-fluorobenzyl)isonicotinic acid , a critical scaffold in the development of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and other cardiovascular therapeutics.

While early-stage medicinal chemistry often utilizes the Minisci reaction for direct alkylation, this pathway suffers from poor regioselectivity (C2 vs. C6 vs. N-alkylation) and low yields (<30%) upon scale-up. This guide presents a High-Fidelity Cross-Coupling Protocol utilizing Potassium (2-fluorobenzyl)trifluoroborate . This route offers superior regiocontrol, robust solids handling, and a minimized impurity profile suitable for GMP environments.

Key Advantages of the Trifluoroborate Route:
  • Stability: Avoids the protodeboronation issues common with benzylic boronic acids.

  • Stoichiometry: Requires only slight excess (1.05–1.1 equiv) of the nucleophile compared to zinc reagents.

  • Safety: Eliminates the need for pyrophoric organozinc species (Negishi conditions) on the kilo-scale.

Retrosynthetic Analysis & Route Selection

To achieve the target 2-(2-fluorobenzyl)isonicotinic acid (1) , we evaluate three primary disconnections.

  • Route A (Minisci Radical Substitution): Direct reaction of isonicotinic acid with 2-fluorophenylacetic acid/AgNO₃. Verdict: Rejected due to radical promiscuity and difficult purification of isomers.

  • Route B (Negishi Coupling): 2-Chloroisonicotinate + (2-fluorobenzyl)zinc bromide. Verdict: Viable but operationally demanding (anhydrous conditions, pyrophoric Zn reagents).

  • Route C (Suzuki-Miyaura with Trifluoroborates): 2-Chloroisonicotinate + Potassium (2-fluorobenzyl)trifluoroborate. Verdict: Selected. This route utilizes air-stable solids, tolerates water (biphasic reaction), and uses robust Pd(II) precatalysts.

Selected Reaction Scheme

ReactionScheme SM1 Methyl 2-chloroisonicotinate (Electrophile) Inter Intermediate Ester (Methyl 2-(2-fluorobenzyl)isonicotinate) SM1->Inter Pd(dppf)Cl2, K2CO3 Toluene/H2O, 90°C SM2 K-(2-fluorobenzyl)trifluoroborate (Nucleophile) SM2->Inter Product Target Acid (2-(2-fluorobenzyl)isonicotinic acid) Inter->Product LiOH, THF/H2O Hydrolysis

Caption: Two-step scalable sequence avoiding unstable boronic acids.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling (Scale: 1.0 kg Input)

Objective: Synthesize methyl 2-(2-fluorobenzyl)isonicotinate. Critical Quality Attribute (CQA): Control of protodeboronation byproduct (2-fluorotoluene) and homocoupling dimers.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Mass/VolRole
Methyl 2-chloroisonicotinate 1.01.00 kgLimiting Reagent
K-(2-fluorobenzyl)trifluoroborate 1.1~1.38 kgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.02 (2 mol%)95 gCatalyst
K₂CO₃ (Powdered) 3.02.40 kgBase
Toluene 10 Vol10.0 LSolvent (Org)
Water 2 Vol2.0 LSolvent (Aq)
Step-by-Step Procedure
  • Inertion: Charge a 20 L glass-lined reactor with Methyl 2-chloroisonicotinate, K-(2-fluorobenzyl)trifluoroborate, and K₂CO₃. Purge with N₂ for 15 minutes (3 cycles of vacuum/N₂).

    • Why: O₂ promotes homocoupling of the boron species and deactivates the Pd(0) active species.

  • Solvent Charge: Add degassed Toluene and Water. Agitate at 150 RPM.

  • Catalyst Addition: Add Pd(dppf)Cl₂[6]·CH₂Cl₂ under a positive N₂ stream.

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher thermal stability and resistance to oxidation.

  • Reaction: Heat the biphasic mixture to 85–90°C internal temperature.

    • IPC (In-Process Control): Monitor by HPLC after 4 hours. Target: <1% starting chloride.

  • Work-up:

    • Cool to 25°C. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts.

    • Separate phases.[1] Wash the organic layer with 5% L-Cysteine solution (aq) to scavenge residual Palladium.

    • Wash with Brine (10%). Dry organic layer over Na₂SO₄ (or azeotropic dry distillation on scale).

  • Crystallization: Concentrate Toluene to ~3 Vol. Add n-Heptane (6 Vol) slowly at 50°C. Cool to 0°C to crystallize the ester.

    • Yield Target: 85–90%.

Phase 2: Ester Hydrolysis & Final Purification

Objective: Isolate high-purity 2-(2-fluorobenzyl)isonicotinic acid.

  • Hydrolysis: Dissolve the wet cake from Phase 1 in THF (5 Vol). Add LiOH (2.0 equiv) dissolved in Water (2 Vol).

  • Reaction: Stir at 20–25°C for 2 hours. (Ester hydrolysis is rapid).

  • pH Adjustment: Acidify carefully with 2N HCl to pH 3.5–4.0.

    • Critical: The isonicotinic acid moiety is zwitterionic. pH < 2 may form the HCl salt (soluble), while pH > 5 keeps it as the carboxylate. The isoelectric point (pI) is typically near pH 3.5, where precipitation is maximal.

  • Isolation: Filter the white precipitate. Wash with water (to remove LiCl) and cold acetone (to remove organic impurities).

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the unit operations and decision gates for the manufacturing process.

Workflow Start Start: Reactor Setup N2 Purge Reaction Suzuki Coupling 85°C, 4-6h Start->Reaction IPC1 IPC: HPLC SM < 1.0%? Reaction->IPC1 IPC1->Reaction No (Add Catalyst/Time) Workup Phase Separation & Pd Scavenging (L-Cysteine) IPC1->Workup Yes Hydrolysis Hydrolysis (LiOH) THF/Water Workup->Hydrolysis pH_Adjust pH Adjustment to 3.5 (Isoelectric Precipitation) Hydrolysis->pH_Adjust Filter Filtration & Drying pH_Adjust->Filter Final Final Product >98% Purity Filter->Final

Caption: Operational workflow for the synthesis of 2-(2-fluorobenzyl)isonicotinic acid.

Analytical Controls & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 254 nm (Pyridine ring) and 220 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Conversion Catalyst deactivation by O₂.Ensure rigorous degassing. Add 0.5 mol% fresh Pd catalyst.
Protodeboronation Reaction temperature too high or base too strong.Reduce Temp to 80°C. Ensure Water content is sufficient (trifluoroborates require hydrolysis to active boronic acid species in situ).
High Pd Residue Inefficient phase separation.Use SiliaMetS® Thiol or activated carbon during the filtration step.
Poor Yield in Step 2 Incorrect pH during precipitation.Isonicotinic acids are amphoteric. Titrate slowly to pH 3.5. If pH drops to 1, the HCl salt forms and dissolves.

Safety & EHS Considerations

  • Fluorinated Intermediates: While the trifluoroborate salt is stable, thermal decomposition can release BF₃ or HF traces. Glass-lined reactors are recommended over stainless steel if acidic conditions are prolonged (though basic coupling is safe for SS316).

  • Palladium Sensitization: Pd compounds are potent sensitizers. Use dedicated solid handling isolators or local exhaust ventilation (LEV).

  • Genotoxicity: Alkyl halides (used to make the trifluoroborate starting material) are potential PGIs (Potentially Genotoxic Impurities). Ensure the upstream washing of the starting material is validated.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[3] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

  • Deng, X., et al. (2011). Scalable Synthesis of Soluble Guanylate Cyclase Stimulators. Organic Process Research & Development, 15(4), 831–840. (Contextual grounding for sGC scale-up).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Li, H., et al. (2018). Process Development for the Synthesis of Pyridine-4-carboxylic Acid Derivatives via Palladium-Catalyzed Coupling.

Sources

Method

Accelerated Lead Generation: Microwave-Assisted Synthesis of 2-Substituted Isonicotinic Acids

Executive Summary The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for antitubercular agents (e.g., Isoniazid) and a critical moiety in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for antitubercular agents (e.g., Isoniazid) and a critical moiety in modern kinase inhibitors. However, functionalizing the 2-position of the pyridine ring via traditional thermal methods is often plagued by poor solubility of the zwitterionic acid, catalyst poisoning by the carboxylate, and sluggish kinetics due to the electron-deficient nature of the ring.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic and kinetic barriers. By leveraging the high dielectric loss of polar solvents and the Arrhenius rate acceleration inherent to pressurized microwave heating, researchers can achieve C-C and C-N bond formations in minutes rather than hours.

Strategic Logic & Mechanism

The Microwave Advantage in Pyridine Chemistry

Thermal heating relies on convection currents, which are slow and create temperature gradients. In contrast, microwave irradiation (2.45 GHz) couples directly with the dipole moment of the molecule (dipolar polarization) and ionic species (ionic conduction).

For 2-substituted isonicotinic acids, this is critical because:

  • Overcoming Activation Energy (

    
    ):  The 2-position is electron-poor. Nucleophilic attack (
    
    
    
    ) requires significant energy to reach the Meisenheimer complex transition state. MW irradiation provides rapid, uniform energy to surmount this barrier.
  • Solubility Management: Isonicotinic acids are high-melting zwitterions. Superheating solvents (heating above their atmospheric boiling point in sealed vessels) dramatically increases the solubility of these precursors, ensuring homogeneous reaction conditions.

Workflow Visualization

The following diagram outlines the divergent synthesis strategy. We utilize Methyl 2-chloroisonicotinate as the preferred starting material for metal-catalyzed reactions to prevent catalyst poisoning, while 2-chloroisonicotinic acid is used directly for metal-free


 reactions.

G Start_Ester Start: Methyl 2-chloroisonicotinate Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond) Start_Ester->Suzuki Aryl Boronic Acids Pd(dppf)Cl2 Start_Acid Start: 2-Chloroisonicotinic Acid SNAr SNAr Reaction (Metal-Free C-N Bond) Start_Acid->SNAr 1°/2° Amines Water/NMP Inter_Ester Intermediate: 2-Substituted Ester Suzuki->Inter_Ester Product Final Product: 2-Substituted Isonicotinic Acid SNAr->Product Direct Acidification Hydrolysis Rapid MW Hydrolysis (LiOH, 100°C) Inter_Ester->Hydrolysis Hydrolysis->Product

Figure 1: Divergent synthetic pathways for 2-substituted isonicotinic acids. The ester route is preferred for transition-metal chemistry to avoid catalyst inhibition.

Experimental Protocols

Protocol A: Rapid C-C Bond Formation (Suzuki-Miyaura)

Target: Introduction of aryl/heteroaryl groups at the 2-position.

Rationale: Direct coupling on the free acid is erratic due to the formation of palladium-carboxylate complexes. We use the methyl ester, which couples efficiently, followed by a 5-minute hydrolysis.

Materials:

  • Methyl 2-chloroisonicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (High solubility, moderate MW absorption)

Step-by-Step:

  • Vessel Loading: In a 2-5 mL microwave vial, add the ester (0.5 mmol), boronic acid (0.6 mmol), and catalyst (10-20 mg).

  • Solvent Addition: Add 3 mL of 1,4-dioxane and 0.5 mL of 2M

    
    .
    
  • Degassing: Cap the vial and purge with nitrogen/argon for 30 seconds (via septum) to remove dissolved oxygen (crucial to prevent Pd oxidation).

  • Microwave Parameters:

    • Temp: 130°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Filter through a Celite pad to remove Pd black. Concentrate the filtrate. Proceed to Protocol C (Hydrolysis) if the acid is required.

Data Summary: Catalyst Screening (Methyl 2-chloroisonicotinate + Phenylboronic acid)

CatalystSolvent SystemTemp/TimeConversion (LCMS)Note

DME/Water120°C / 20 min88%Good, but catalyst air-sensitive

Dioxane/Water 130°C / 15 min >98% Robust, air-stable

/XPhos
Toluene/Water130°C / 15 min92%Higher cost, similar yield
Protocol B: Green Amination (C-N Bond Formation)

Target: Introduction of amino groups (primary/secondary amines).

Rationale: The 2-chloroisonicotinic acid moiety is sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (


) without a metal catalyst. Water is the ideal solvent here; it is a strong microwave absorber (high 

) and solubilizes the zwitterionic product, often allowing it to precipitate upon cooling or pH adjustment.

Materials:

  • 2-Chloroisonicotinic acid (1.0 equiv)

  • Amine (Primary or Secondary) (3.0 equiv)

  • Solvent: Deionized Water (Green approach) or NMP (for hydrophobic amines)

Step-by-Step:

  • Preparation: Add 2-chloroisonicotinic acid (1.0 mmol) and the amine (3.0 mmol) to a 5 mL microwave vial.

  • Solvent: Add 3 mL of water. (If the amine is a solid or highly lipophilic, use NMP).

  • Microwave Parameters:

    • Temp: 150°C - 170°C (Requires high temp to overcome activation energy)

    • Time: 20 minutes

    • Absorption Level: High (due to water)

  • Isolation:

    • Water method:[1] Cool to room temperature. Acidify carefully to pH 3-4 with 1M HCl. The product usually precipitates as the free acid. Filter and dry.

    • NMP method: Dilute with water, then adjust pH to precipitate.

Protocol C: Rapid Ester Hydrolysis

Target: Converting the intermediate from Protocol A into the final acid.

Rationale: Traditional reflux hydrolysis takes hours. MW heating with LiOH completes this in minutes.[2]

  • Mix: Dissolve the crude ester (from Protocol A) in THF:Water (1:1). Add LiOH (3 equiv).

  • Irradiate: Heat at 100°C for 5 minutes .

  • Work-up: Acidify to pH 3 to precipitate the isonicotinic acid derivative.

Troubleshooting & Optimization

Pressure Management

Microwave vials are rated for specific pressures (usually 20-30 bar). When using water or methanol at >140°C, vapor pressure rises exponentially.

  • Mitigation: Always use a vessel with a volume 2x the reaction volume (e.g., 2 mL reaction in a 5 mL vial). If the pressure alarm triggers, switch to a solvent with a higher boiling point (e.g., switch MeOH to EtOH or NMP).

Metal Scavenging

For drug development, Pd levels must be <10 ppm.

  • Solution: After Protocol A, add a metal scavenger (e.g., SiliaMetS® Thiol) during the filtration step, or perform the hydrolysis (Protocol C) which often precipitates Pd black that can be filtered off before the final acidification.

"The Zwitterion Trap"

Isonicotinic acids are zwitterionic. They are often insoluble in organic solvents (DCM, EtOAc) and water at neutral pH.

  • Extraction Tip: Do not attempt standard liquid-liquid extraction at neutral pH. You must either:

    • Acidify to pH 3-4 (isoelectric point) to precipitate.

    • Basify to pH 10 (make the carboxylate salt) to keep it in the aqueous layer, wash with organics to remove impurities, then re-acidify to precipitate.

References

  • Microwave-Assisted Synthesis of 2-Aminonicotinic Acids. Source: Tetrahedron Letters (2009).[1][3] Context: Establishes the viability of water as a solvent for

    
     on chloronicotinic acids (isomeric to isonicotinic), demonstrating high yields at 140-200°C.
    URL:[Link]
    
  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Halopyridines. Source: Journal of Medicinal Chemistry (Adapted protocols). Context: Validates the use of Pd(dppf)Cl2 and carbonate bases for coupling hindered or electron-deficient pyridines. URL:[Link] (Example of MW ester formation/coupling logic).

  • Rapid Microwave Hydrolysis of Esters. Source: Organic Chemistry Portal / Synthesis (2008). Context: Provides the baseline parameters (LiOH, 120°C) for converting the intermediate esters to acids. URL:[Link]

  • Microwave Theory: Dielectric Heating in Organic Synthesis. Source: Kappe, C. O., "Controlled Microwave Heating in Modern Organic Synthesis". Context: Authoritative grounding on why MW is superior for high-activation energy heterocycles. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(4-Fluorobenzyl)isonicotinic Acid

Welcome to the technical support center for 2-(4-Fluorobenzyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Fluorobenzyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may face during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you overcome solubility hurdles.

Introduction to 2-(4-Fluorobenzyl)isonicotinic Acid

2-(4-Fluorobenzyl)isonicotinic acid is a pyridine carboxylic acid derivative.[1] Its structure, featuring a fluorobenzyl group attached to the isonicotinic acid backbone, presents a molecule with limited aqueous solubility due to the hydrophobic nature of the aromatic rings.[2] Understanding the physicochemical properties of this compound is the first step in developing effective solubilization strategies.

Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC13H10FNO2[3]
Molecular Weight231.22 g/mol [3]
Predicted LogP2.5097[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]
pKa (Isonicotinic Acid)~4.96[5]

Note: The pKa of the parent isonicotinic acid is provided as a reference. The actual pKa of 2-(4-Fluorobenzyl)isonicotinic acid may be slightly different due to the influence of the fluorobenzyl substituent.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-Fluorobenzyl)isonicotinic acid not dissolving in water?

A1: The limited aqueous solubility of 2-(4-Fluorobenzyl)isonicotinic acid is primarily due to its molecular structure. The presence of the hydrophobic fluorobenzyl and pyridine rings outweighs the hydrophilic character of the carboxylic acid group, especially at neutral pH.[2] Carboxylic acids with more than four carbon atoms tend to have reduced water solubility.[2][6]

Q2: What is the quickest way to improve the solubility for a preliminary experiment?

A2: Adjusting the pH of the aqueous medium is often the fastest and most straightforward method. By increasing the pH above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[6][7][8]

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, 2-(4-Fluorobenzyl)isonicotinic acid is expected to be more soluble in organic solvents. However, for many biological and pharmaceutical applications, the use of organic solvents is restricted. If your experimental design allows, using a co-solvent system with a water-miscible organic solvent can be an effective strategy.[9][10]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides detailed protocols and the scientific rationale behind various methods to improve the aqueous solubility of 2-(4-Fluorobenzyl)isonicotinic acid.

Strategy 1: pH Adjustment

The Principle: The solubility of ionizable compounds, such as carboxylic acids, is highly dependent on the pH of the solution.[11] By adjusting the pH to be at least 2 units above the pKa of the carboxylic acid, you can ensure that the majority of the compound exists in its more soluble, ionized (carboxylate) form.[8]

Experimental Protocol:

  • Prepare a stock solution of a suitable base: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.

  • Dispense the compound: Weigh the desired amount of 2-(4-Fluorobenzyl)isonicotinic acid and add it to your aqueous buffer or water.

  • Titrate with base: While stirring, add the base solution dropwise to the suspension.

  • Monitor pH and dissolution: Continuously monitor the pH of the solution. As the pH increases, the compound should begin to dissolve.

  • Final pH adjustment: Continue adding base until all the solid has dissolved and the desired final pH is reached and stable.

Troubleshooting:

  • Precipitation upon pH lowering: If the pH of your final solution needs to be lowered, be aware that the compound may precipitate out as it reverts to its less soluble, protonated form.

  • Buffer selection: Choose a buffer system that is effective in the desired pH range and is compatible with your downstream application.

Caption: Workflow for improving solubility via pH adjustment.

Strategy 2: Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.[9][10] The solubility of a non-polar compound often increases exponentially with the volume fraction of the co-solvent.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Glycerol[12]

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess of 2-(4-Fluorobenzyl)isonicotinic acid to each co-solvent mixture.

  • Equilibrate: Stir the suspensions for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separate and analyze: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Summary Table (Hypothetical):

Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Water)0< 0.1
Ethanol100.5
Ethanol202.1
PEG 400100.8
PEG 400203.5

Troubleshooting:

  • Co-solvent toxicity: Be mindful of the potential toxicity or biological effects of the co-solvent in your experiments, especially for cell-based assays or in vivo studies.

  • Precipitation upon dilution: If a stock solution prepared in a high concentration of co-solvent is diluted into an aqueous buffer, the compound may precipitate.

Caption: Conceptual diagram of co-solvency.

Strategy 3: Use of Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble "guest" molecules, like 2-(4-Fluorobenzyl)isonicotinic acid, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.[][15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with different concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5% w/v).

  • Add the compound: Add an excess amount of 2-(4-Fluorobenzyl)isonicotinic acid to each cyclodextrin solution.

  • Complexation: Stir the mixtures for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Separate and analyze: Remove the undissolved solid by centrifugation or filtration. Determine the concentration of the solubilized compound in the clear supernatant.

Troubleshooting:

  • Choosing the right cyclodextrin: The size of the cyclodextrin cavity and the nature of any chemical modifications can influence the efficiency of complexation. It may be necessary to screen different types of cyclodextrins.

  • Cost: Modified cyclodextrins like HP-β-CD and SBE-β-CD can be more expensive than native cyclodextrins.

Cyclodextrin_Inclusion_Complex cluster_0 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug 2-(4-Fluorobenzyl)isonicotinic Acid (Hydrophobic) Drug->Complex +

Caption: Formation of a cyclodextrin inclusion complex.

Strategy 4: Salt Formation

The Principle: Converting the carboxylic acid into a salt can significantly increase its aqueous solubility.[6][16] This is a common strategy in pharmaceutical development. The salt form dissociates in water, leading to the highly soluble carboxylate anion.

Experimental Protocol:

  • Dissolve the acid: Dissolve the 2-(4-Fluorobenzyl)isonicotinic acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Add a base: Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine) dissolved in the same or a miscible solvent.

  • Isolate the salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Confirm salt formation: Characterize the resulting solid to confirm that salt formation has occurred (e.g., by melting point, IR spectroscopy, or NMR).

  • Test solubility: Determine the aqueous solubility of the newly formed salt.

Troubleshooting:

  • Hygroscopicity: Some salt forms can be hygroscopic, which may present challenges for handling and storage.

  • Polymorphism: The solid salt may exist in different crystalline forms (polymorphs) with varying solubilities.

Concluding Remarks

Improving the aqueous solubility of 2-(4-Fluorobenzyl)isonicotinic acid is a critical step for its successful application in many research and development settings. The strategies outlined in this guide—pH adjustment, co-solvency, use of cyclodextrins, and salt formation—provide a range of options to address this challenge. The optimal method will depend on the specific requirements of your experiment, including the desired final concentration, the presence of other components, and any constraints on the use of excipients or organic solvents. We recommend a systematic, stepwise approach to identify the most effective solubilization strategy for your needs.

References

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Yousuf Humayun, H., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Kim, J., et al. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. Chemosphere, 89(3), 262-8. [Link]

  • Stella, V., & Rajewski, R. (1995). Method for solubilizing drugs using cyclodextrins and carboxylic acids. U.S.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 73-79. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1. [Link]

  • Britannica. (2026, January 22). Carboxylic acid. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 1(1), 5. [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Lee, L. S., et al. (1990). Cosolvent effects on sorption of organic acids by soils from mixed solvents. Environmental Science & Technology, 24(5), 654-661. [Link]

  • Appchem. 2-(4-Fluoro-benzyl)-isonicotinic acid. [Link]

  • ResearchGate. (2026, January 18). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • Al-Jibori, S. A., & Abdul-Ghani, A. J. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. ResearchGate. [Link]

  • Science.gov. increase drug solubility: Topics. [Link]

  • Patel, J., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(5), 1836-1845. [Link]

  • PubChem. Isonicotinic Acid. [Link]

  • Sopyan, I., et al. (2024). Increasing Solubility of Simvastatin Via Salting Form Using Isonicotinamide As Co-Formers. Indonesian Journal of Pharmaceutics, 5(1), 1-10. [Link]

  • Kutscher, E., & Moroz, W. (1964). Process for the separation of nicotinic and isonicotinic acid. U.S.
  • CoLab. (2013, June 1).
  • PubChem. 2-Fluoronicotinic acid. [Link]

  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2201. [Link]

  • ResearchGate. (2025, August 10). Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • ChemBK. 2-(4-Trifluoromethoxyphenyl)-isonicotinic acid. [Link]

Sources

Optimization

Removing palladium impurities from 2-(4-Fluorobenzyl)isonicotinic acid

Ticket Subject: Decontamination of 2-(4-Fluorobenzyl)isonicotinic acid (Pd Removal) Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Diagnostic Assessment User Context: You are synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Decontamination of 2-(4-Fluorobenzyl)isonicotinic acid (Pd Removal) Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Diagnostic Assessment

User Context: You are synthesizing 2-(4-Fluorobenzyl)isonicotinic acid . The Problem: The molecule contains a pyridine nitrogen (a "soft" base) and a carboxylic acid (a "hard" base). This amphoteric nature creates a "chelating pincer" that binds Palladium (Pd) tightly, often resisting standard aqueous washes or simple carbon treatments.

Regulatory Constraint (ICH Q3D): Before proceeding, confirm your target limit based on dosage and route.

  • Oral Administration: < 10 ppm (typically).[1][2]

  • Parenteral (Injection): < 1 ppm.[3]

Diagnostic Checklist (Before you start):

Primary Protocol: Functionalized Silica Scavenging[4]

The Logic: Standard activated carbon is often non-selective and results in yield loss for zwitterionic species. We recommend Thiol-modified Silica (Si-Thiol) or TMT-modified Silica (Si-TMT) .

  • Why? Sulfur is a "softer" ligand than the pyridine nitrogen in your molecule. It will thermodynamically outcompete the pyridine-Pd bond.

  • Why Silica? It is easily filtered, unlike loose TMT which can form colloidal precipitates that clog filters.

Step-by-Step Methodology
  • Dissolution (Critical):

    • Dissolve the crude 2-(4-Fluorobenzyl)isonicotinic acid in THF or MeOH .

    • Troubleshooting: If insoluble, add 1.05 eq. of NaOH or NaHCO₃ to generate the sodium carboxylate salt. This ensures the product is in solution while the Pd remains available for scavenging.

  • Scavenger Loading:

    • Add Si-Thiol (SiliaMetS® Thiol or equivalent).

    • Dosage: Start with 4–5 equivalents relative to the residual Pd content (not the product). If Pd content is unknown, use 10 wt% relative to the mass of the crude product.

  • Incubation:

    • Temperature: Heat to 50–60°C . Room temperature is often too slow for pyridine-bound Pd.

    • Time: Agitate (do not magnetically stir if using fragile beads; use overhead stirring or shaking) for 4–12 hours .

  • Filtration:

    • Filter hot through a 0.45 µm membrane or a Celite pad to remove the silica.

  • Recovery:

    • If you used the "Salt formation" method in Step 1, acidify the filtrate with dilute HCl to pH ~3–4 (the isoelectric point) to precipitate the purified free acid.

Visualizing the Scavenger Workflow

ScavengerProtocol Start Crude Product (High Pd) Solubilize Dissolve (THF or MeOH/Base) Start->Solubilize Ensure Homogeneity AddScavenger Add Si-Thiol (10 wt% or 5 eq) Solubilize->AddScavenger Heat Heat 50-60°C (4-12 Hours) AddScavenger->Heat Kinetic Exchange Filter Filter Silica (0.45 µm) Heat->Filter Remove Pd-Silica Acidify Acidify to pH 3-4 (Precipitate Product) Filter->Acidify If Base Used Final Pure Product (<10 ppm Pd) Filter->Final If Organic Solvent Used Acidify->Final

Caption: Logical flow for silica-based palladium scavenging ensuring product solubility and final recovery.

Secondary Protocol: The "pH Swing" Crystallization

The Logic: If scavengers are too expensive or unavailable, use the amphoteric nature of 2-(4-Fluorobenzyl)isonicotinic acid to your advantage. Pd contaminants often do not track with the product during sharp pH transitions.

Protocol:

  • Basify: Suspend crude solid in water. Add NaOH (1M) until pH > 10. The product dissolves as the carboxylate.

    • Action: Many Pd species (especially Pd(0) or clustered Pd) will not dissolve and can be filtered off.

  • Filtration 1: Filter the basic solution through Celite + Activated Carbon (Darco KB-B).

  • Acidify: Slowly add HCl (1M) to the filtrate.

    • Target: Stop exactly at the isoelectric point (likely pH 3.5–4.5 for isonicotinic acids).

  • Filtration 2: Collect the precipitate. Soluble Pd(II) salts often remain in the acidic mother liquor.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Pd levels stuck at ~50 ppm Pd is deeply coordinated to the Pyridine ring.Switch from Si-Thiol to Si-TMT or MP-TMT . TMT (Trimercaptotriazine) has a higher affinity for Pd than simple thiols. Increase temperature to reflux.
Product yield is low Product is adsorbing to the silica/carbon.Ensure the solvent system is polar enough (e.g., add 10% MeOH to THF). If using Carbon, switch to functionalized silica (lower non-specific binding).
Filtrate is still colored Colloidal Pd(0) is passing through the filter.Use a 0.22 µm filter or add Diatomaceous Earth (Celite) before the scavenging step to trap fines.
Scavenger beads are breaking Magnetic stirring is grinding the silica.Switch to overhead stirring or an orbital shaker. Broken fines are hard to filter and leach Pd back.
Comparative Data: Scavenger Efficiency

Based on typical performance with pyridine-carboxylate substrates (Source: SiliCycle/Biotage Application Notes).

Scavenger TypeFunctional GroupMechanismRelative CostRec. for this Molecule?
Si-Thiol PropylthiolLigand Exchange

High (Standard)
Si-TMT TrimercaptotriazineChelation/Precipitation

$
Very High (Best for stubborn Pd)
Activated Carbon N/AAdsorption$Medium (Risk of yield loss)
Si-Diamine EthylenediamineChelation

Low (Pyridine competes with amine)
Mechanism of Action (The "Why")

The diagram below illustrates the competition between your product (the "Ligand") and the Scavenger for the Palladium atom.

Mechanism cluster_0 Equilibrium Shift Pd Palladium (Pd) Prod Isonicotinic Product (Pyridine N) Prod->Pd Weak Bond (Reversible) Scav Si-Thiol Scavenger (Sulfur) Scav->Pd Strong Bond (Irreversible) Desc Sulfur (Soft Base) outcompetes Pyridine (Borderline Base) for Palladium (Soft Acid)

Caption: Thermodynamic displacement of Pd from the pyridine moiety by the sulfur-based scavenger.[3][4][5][6][7][8][9]

References
  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation. (2022).[3][6][10][11][12] Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[6] Available at: [Link]

  • Biotage Metal Scavenging User Guide. "Strategies for the Removal of Metal Catalysts." Biotage AB.[9] Available at: [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. (2005).[5][12] Available at: [Link]

Sources

Troubleshooting

Technical Guide: Activation Strategies for 2-(4-Fluorobenzyl)isonicotinic Acid

Topic: Optimizing carboxylic acid activation for 2-(4-Fluorobenzyl)isonicotinic acid Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.[1] Strategic Analys...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing carboxylic acid activation for 2-(4-Fluorobenzyl)isonicotinic acid Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.[1]

Strategic Analysis: The Substrate Profile

Molecule: 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) Core Challenge: Balancing the electrophilicity of the electron-deficient pyridine carbonyl with the zwitterionic solubility profile and nucleophilic competition from the pyridine nitrogen.[1]

Effective activation of 2-(4-Fluorobenzyl)isonicotinic acid requires navigating two competing chemical realities:

  • Electronic Activation: The pyridine ring is electron-withdrawing, making the C4-carboxylate inherently less nucleophilic but the resulting activated species (ester/anhydride) highly electrophilic.[1] This increases susceptibility to hydrolysis if moisture is present.[1]

  • Steric & Solubility constraints: While the 2-(4-fluorobenzyl) group is meta to the carboxylic acid (minimizing direct steric hindrance at the reaction site), it significantly increases lipophilicity compared to unsubstituted isonicotinic acid.[1] However, the molecule often exists as a high-melting zwitterion (protonated ring nitrogen, deprotonated carboxylate), leading to poor solubility in standard non-polar solvents like DCM or Toluene.[1]

Troubleshooting & FAQs

Issue 1: Low Conversion / Starting Material Recovery

Q: I am using EDC/NHS in DCM, but I see mostly unreacted acid and urea byproduct. Why isn't the coupling proceeding?

A: This is a classic solubility-driven failure.[1]

  • Root Cause: The zwitterionic nature of isonicotinic acid derivatives often makes them insoluble in Dichloromethane (DCM).[1] If the starting material is not in solution, it cannot react with the carbodiimide efficiently.[1] Furthermore, EDC-activated species in heterogeneous mixtures are prone to rapid rearrangement to the unreactive

    
    -acyl urea.[1]
    
  • Solution: Switch the solvent to DMF or DMAc (Dimethylacetamide). Ensure you add 1.0–1.1 equivalents of a tertiary base (DIPEA or NMM) before adding the coupling reagent.[1] This disrupts the zwitterion, solubilizing the carboxylate anion for activation.[1]

Issue 2: Product Contamination with "Dimer"

Q: My LCMS shows a peak corresponding to [2M - H2O]. Is this an anhydride?

A: It is likely the symmetrical anhydride, but in pyridine chemistry, you must also rule out self-acylation .[1]

  • Mechanism: The pyridine nitrogen is nucleophilic.[1] In the absence of a highly nucleophilic amine (or if the amine is added late), the activated acid can react with the pyridine nitrogen of another molecule of starting material.[1]

  • Mitigation: The 2-(4-fluorobenzyl) group provides some steric shielding to the ring nitrogen, but not total protection.[1]

    • Pre-activation time: Keep it short (< 5 mins) if using HATU/HBTU.

    • Order of Addition: Add the amine immediately after the base and coupling reagent are mixed, or even mix the acid and amine first, then add the reagent (if using T3P or HATU).[1]

Issue 3: Black Tarry Reaction Mixtures

Q: I tried making the acid chloride using Thionyl Chloride (


) at reflux, but the reaction turned into a black tar. 

A: Pyridine derivatives are sensitive to harsh acidic conditions at high temperatures, which can induce polymerization or decomposition of the benzyl linker.[1]

  • Solution: Avoid neat

    
     at reflux.
    
    • Alternative 1: Use Oxalyl Chloride in DCM/DMF(cat.) at 0°C to room temperature.[1] This is much milder.[1]

    • Alternative 2: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral acid chloride generation.[1]

Optimized Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Discovery scale (mg), library synthesis, and valuable amines.[1]

Rationale: HATU generates the highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The pyridine nitrogen in the reagent (7-position) creates a neighbor-group effect that accelerates coupling, crucial for the electron-deficient isonicotinic system.[1]

  • Dissolution: Dissolve 2-(4-Fluorobenzyl)isonicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (Diisopropylethylamine, 2.0–3.0 equiv).[1] Stir for 2 minutes until the solution is clear (zwitterion break).

  • Activation: Add HATU (1.1 equiv). Stir for 2–5 minutes at RT.[1] Note: Solution usually turns yellow/orange.[1]

  • Coupling: Add the Amine (1.1–1.2 equiv).

  • Monitoring: Monitor by LCMS. Reaction is typically complete in < 1 hour.[1]

  • Workup: Dilute with EtOAc, wash with sat.[1]

    
     (removes HOBt/HATU byproducts), then water, then brine.[1]
    
Method B: The Scalable Route (T3P)

Best for: Gram-scale, difficult amines, and easy purification.[1]

Rationale: T3P (Propylphosphonic anhydride) has low toxicity and water-soluble byproducts. It drives the reaction via a cyclic anhydride intermediate that is highly reactive but sterically protected from side reactions.[1]

  • Setup: Suspend Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow after 2h, heat to 50°C (T3P is thermally stable).[1]

  • Workup: Wash reaction mixture with water, then 0.5M HCl (removes excess pyridine/amine), then

    
    .
    
Method C: Acid Chloride (Oxalyl Chloride)

Best for: Non-nucleophilic amines (anilines) or when coupling reagents fail.

  • Generation: Suspend Acid (1.0 equiv) in dry DCM . Add catalytic DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.[1]
  • Conversion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (keep strictly anhydrous).

  • Coupling: Redissolve residue in DCM/THF. Add Amine (1.1 equiv) and Triethylamine (2.0 equiv).

Comparative Data: Reagent Performance

ReagentReactivitySolubility ToleranceSide ProductsRecommended Use
HATU HighExcellent (DMF)Tetramethylurea (removable by wash)Discovery / HTS / Precious amines
EDC / HOBt ModerateLow (DCM issues)

-acyl urea (difficult to separate)
Standard couplings (avoid for this substrate)
T3P High (w/ Heat)Good (EtOAc/THF)Water soluble (Easy workup)Scale-up (>1g)
Oxalyl Cl Very HighHighHCl (requires scavenging)Weak nucleophiles / Anilines

Visualizing the Chemistry

Figure 1: Activation Logic & Decision Tree

ActivationStrategy Start Start: 2-(4-Fluorobenzyl)isonicotinic acid SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble (Zwitterion) SolubilityCheck->Insoluble No AmineType Amine Nucleophilicity Soluble->AmineType MethodA Method A: HATU / DMF (Standard) Insoluble->MethodA Use Polar Solvent ReactiveAmine Primary/Secondary Alkyl Amine AmineType->ReactiveAmine WeakAmine Aniline / Electron Deficient AmineType->WeakAmine MethodB Method B: T3P / EtOAc (Scalable) ReactiveAmine->MethodB Clean Workup MethodC Method C: Oxalyl Chloride (Force Conditions) WeakAmine->MethodC High Reactivity Needed

Caption: Decision matrix for selecting the optimal activation protocol based on solubility and amine nucleophilicity.

Figure 2: Mechanistic Pathway & Side Reactions[1][2]

Mechanism cluster_0 Critical Control Point Acid Acid Substrate Anion Carboxylate Anion Acid->Anion + Base Base Base (DIPEA) Activated Activated Ester (OBt / O-P) Anion->Activated + Coupling Reagent Product Amide Product Activated->Product + Amine Side1 N-Acyl Urea (Rearrangement) Activated->Side1 Slow Amine Addn (if EDC used) Side2 Hydrolysis (Wet Solvent) Activated->Side2 H2O present

Caption: Reaction pathway highlighting the critical instability of the activated ester intermediate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606–631.[1] [Link]

  • Li, J., & Sha, Y. (2008). A convenient synthesis of 2-substituted isonicotinic acids.[1] Molecules, 13(5), 1111-1119.[1] (Contextual support for pyridine acid synthesis). [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 2-(4-Fluorobenzyl)isonicotinic Acid

Welcome to the Technical Support Center. The purification of 2-(4-Fluorobenzyl)isonicotinic acid via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 2-(4-Fluorobenzyl)isonicotinic acid via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. As an amphoteric molecule, it contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature makes it highly susceptible to secondary column interactions and pH-induced retention shifts.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure high-purity isolation.

Section 1: Method Development & Optimization FAQs

Q1: Why does 2-(4-Fluorobenzyl)isonicotinic acid exhibit severe peak tailing on standard C18 columns, and how do I resolve it? Causality: The pyridine nitrogen in 2-(4-Fluorobenzyl)isonicotinic acid becomes protonated and positively charged at acidic to neutral pH levels. Standard silica-based C18 columns contain residual silanol groups (-SiOH) that ionize to form negatively charged silanates (-SiO⁻) above pH 3.0. The electrostatic secondary interaction between the cationic pyridine ring and anionic silanols causes delayed elution of a fraction of the analyte, resulting in a pronounced tail[1]. Actionable Solution:

  • pH Control: Lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses silanol ionization, neutralizing the stationary phase surface[2].

  • Stationary Phase Selection: Utilize an extensively end-capped or base-deactivated C18 column designed specifically to shield residual silanols from basic analytes.

Q2: How do I prevent retention time (


) drift across multiple purification batches? 
Causality:  2-(4-Fluorobenzyl)isonicotinic acid is highly sensitive to micro-fluctuations in pH because its pKa values (typically ~3-5 for pyridine and carboxylic acid groups) are close to standard mobile phase pH ranges. If the mobile phase pH is near the analyte's pKa, minor pH shifts will drastically alter the ratio of ionized to neutral species, shifting the retention time[1].
Actionable Solution:  Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa. If operating near pH 3.0–4.0, use a strong buffer system (e.g., 15-25 mM potassium phosphate) rather than unbuffered acid modifiers to lock the ionization state[2].

Section 2: Visual Workflows

MethodDev Start Analyze Analyte pKa (Pyridine N & Carboxylic Acid) pH_Low Low pH (2.0 - 3.0) 0.1% TFA or Formic Acid Start->pH_Low Suppress COOH ionization pH_Mid Mid pH (6.0 - 7.0) Phosphate Buffer Start->pH_Mid Zwitterion formation risk Silanol Residual Silanol Interactions? pH_Low->Silanol Pyridine N is protonated (+) Endcap Use End-capped C18 or Base-Deactivated Phase Silanol->Endcap Yes (Peak Tailing) Success Symmetrical Peak (Tailing Factor < 1.5) Silanol->Success No Endcap->Success

Logic tree for optimizing HPLC methods for amphoteric pyridine derivatives.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Optimized RP-HPLC Purification Workflow

This protocol validates itself by incorporating a system suitability test (SST) prior to the main purification run, ensuring the system is capable of resolving the target compound from its positional isomers.

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% TFA in LC-MS grade Water. (Self-Validation: Measure pH of Solvent A. It must be < 2.5 to ensure complete silanol suppression).

  • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibrate at 5% B for a minimum of 10 column volumes (CV) until the baseline UV absorbance (at 254 nm) is stable with a drift of < 1 mAU/hr.

Step 3: Sample Preparation & Injection

  • Dissolve the crude 2-(4-Fluorobenzyl)isonicotinic acid in the initial mobile phase (5% B). Crucial Causality: Do not dissolve in 100% strong solvent (e.g., pure DMSO or Acetonitrile) as this causes premature analyte partitioning, leading to peak fronting and splitting[1][2].

  • Filter through a 0.22 µm PTFE syringe filter.

Step 4: Gradient Elution

  • 0–2 min: Isocratic hold at 5% B.

  • 2–15 min: Linear gradient from 5% B to 70% B.

  • 15–18 min: Column wash at 95% B.

  • 18–25 min: Re-equilibration at 5% B.

Step 5: System Suitability Validation

  • Inject a reference standard. The run is only valid to proceed if the USP Tailing Factor (

    
    ) is < 1.5 and theoretical plates (
    
    
    
    ) > 5000.
Protocol 2: Column Cleaning and Regeneration

If backpressure increases by >10% or ghost peaks appear, execute this sequence:

  • Reverse the column flow direction (ensure it is disconnected from the detector).

  • Flush with 100% HPLC-grade Water for 20 minutes to remove precipitated buffer salts.

  • Flush with 100% Acetonitrile for 30 minutes to elute strongly retained hydrophobic impurities.

  • Flush with Isopropanol for 20 minutes to remove lipid-like contaminants[2].

Section 4: Troubleshooting Guide & Quantitative Diagnostics

Table 1: Common HPLC Troubleshooting Scenarios & Diagnostics
Diagnostic MetricBenchmark ValueSymptomPotential Root CauseActionable Solution
USP Tailing Factor (

)
1.0 - 1.5

> 1.5 (Tailing)
Silanol interactions with pyridine nitrogenSwitch to end-capped C18; lower mobile phase pH to < 3.0.
Asymmetry Factor (

)
0.9 - 1.2

< 0.9 (Fronting)
Column overload or sample solvent mismatchReduce injection volume; match sample solvent to mobile phase.
Retention Time (

)
± 0.1 minDrift > 0.5 minInadequate column equilibration or pH fluctuationIncrease buffer capacity; equilibrate for 10+ column volumes.
System Pressure < 250 barSudden spike > 350 barFrit blockage by precipitated sample matrixInstall guard column; backflush column with strong solvent.

Q3: My system pressure suddenly spiked during the run. What is the self-validating way to isolate the blockage? Causality: High pressure is typically caused by particulate accumulation on the column inlet frit or blockages in the system tubing[1][2]. Actionable Solution: Use a systematic "divide and conquer" isolation method:

  • Disconnect the column from the injector. If the pressure drops to normal, the blockage is in the column or guard column.

  • Remove the guard column and test the main column alone. If pressure is normal, replace the guard cartridge.

  • If pressure remains high without the column, disconnect tubing sequentially backward toward the pump to isolate the clogged capillary[1].

PressureTroubleshoot Spike High System Pressure Detected (>350 bar) Disconnect Disconnect Column from Injector Spike->Disconnect CheckP Check Pump Pressure Disconnect->CheckP BlockSys Blockage in System (Tubing/Autosampler) CheckP->BlockSys Pressure remains high BlockCol Blockage in Column or Guard Frit CheckP->BlockCol Pressure drops to normal Replace Replace Guard Frit or Backflush Column BlockCol->Replace

Systematic divide-and-conquer workflow for isolating HPLC pressure blockages.

Q4: I am observing split peaks for my target compound. Is this column degradation or a sample solvent mismatch? Causality: Split peaks often occur when the sample injection solvent is significantly stronger (more organic) than the mobile phase. The analyte partially travels with the strong solvent plug (eluting early) and partially partitions into the stationary phase (eluting normally)[1][2]. Actionable Solution: Dilute the sample in the initial mobile phase composition. If the peak splitting persists after matching the solvent, the column inlet frit may be partially blocked or the silica bed may have collapsed (creating a void), necessitating column replacement[2].

References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Available at: [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Available at: [Link]

Sources

Troubleshooting

Resolving regioisomer byproducts in isonicotinic acid functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: controlling and resolving regioisomer byproducts during the functionalization of isonicotinic acid (pyridine-4-carboxylic acid).

Because the pyridine ring is highly electron-deficient, traditional electrophilic aromatic substitution (EAS) is notoriously ineffective. Instead, functionalization relies on radical pathways (like the Minisci reaction) or transition-metal-catalyzed C–H activation. However, these methods frequently yield difficult-to-separate mixtures of C2 and C3 regioisomers. This guide bridges the gap between mechanistic theory and benchtop execution to help you achieve absolute regiocontrol and baseline chromatographic resolution.

Section 1: Mechanistic Troubleshooting & Regiocontrol

Q1: Why does the Minisci alkylation of isonicotinic acid consistently yield a mixture of C2 and C3 isomers, and how can I drive C2 selectivity?

The Causality: The [1] is a nucleophilic radical substitution. Unlike EAS, where electron-donating groups direct the attack, Minisci reactions rely on the addition of a nucleophilic carbon-centered radical to an electron-deficient heteroarene[2]. To facilitate this, the pyridine nitrogen must be protonated by a strong acid (e.g., H₂SO₄). Protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating the C2 and C4 positions.

In isonicotinic acid, the C4 position is sterically and electronically blocked by the carboxylic acid. Therefore, the radical preferentially attacks the C2 position. However, highly reactive or less sterically hindered radicals can "leak" into the C3 position, generating regioisomer byproducts. To drive C2 selectivity, you must strictly control the reaction temperature to favor the kinetic C2 product and ensure complete protonation of the pyridine ring.

Minisci Precursor Alkyl Carboxylic Acid (Radical Precursor) Oxidation Oxidative Decarboxylation (Ag+ / S2O8 2-) Precursor->Oxidation Radical Nucleophilic Alkyl Radical Oxidation->Radical -CO2 Addition Radical Addition Radical->Addition Pyridine Isonicotinic Acid Protonation Protonation (H2SO4) Lowers LUMO Pyridine->Protonation Activated Protonated N-Heteroarene Protonation->Activated Activated->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Rearomatization Oxidative Rearomatization Intermediate->Rearomatization -H+, -e- Product C2-Alkylated Product Rearomatization->Product

Workflow of the Minisci radical addition mechanism detailing the causality of C2 selectivity.

Protocol 1: C2-Selective Minisci Alkylation of Isonicotinic Acid

Self-Validating System: The evolution of CO₂ gas serves as a visual confirmation of active radical generation.

  • Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid (1.0 equiv, 10 mmol) and the target alkyl carboxylic acid (radical precursor, 3.0 equiv) in a biphasic mixture of H₂O and CH₂Cl₂ (1:1 v/v, 40 mL).

  • LUMO Activation: Slowly add concentrated H₂SO₄ (1.2 equiv) dropwise at 0 °C. Validation Checkpoint: The solution should become homogeneous as the highly soluble pyridinium salt forms.

  • Catalyst & Oxidant Addition: Add AgNO₃ (20 mol%) to the stirring solution. Begin portion-wise addition of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) over 15 minutes.

  • Incubation: Warm the reaction to 40 °C and stir vigorously for 4 hours.

  • Workup & Isolation: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract the aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C2-enriched product.

Q2: How can I bypass innate reactivity and force functionalization exclusively to the C3 position?

The Causality: To override the innate C2 preference of the pyridine ring, you must utilize "Guided C–H Functionalization." By converting the C4-carboxylic acid into a secondary amide (e.g., N-phenyl isonicotinamide), you create a powerful directing group. The lone pair on the amide oxygen coordinates with transition metals (like Pd or Ir), forming a rigid metallacycle that physically forces the metal center to activate the adjacent C3–H bond[3].

G Start Isonicotinic Acid Functionalization Innate Innate Reactivity (Electronic/Steric Bias) Start->Innate No Directing Group Guided Guided Reactivity (Directing Groups) Start->Guided Convert to Amide Minisci Minisci Reaction (Radical Addition) Innate->Minisci DoM Directed ortho-Metalation (Amide Directing Group) Guided->DoM C2_Isomer C2-Substituted Major Product Minisci->C2_Isomer Nucleophilic Attack C3_Isomer C3-Substituted Minor Byproduct Minisci->C3_Isomer Steric/Electronic Leakage C3_Guided C3-Substituted Exclusive Product DoM->C3_Guided Pd/Ir Catalysis

Logic tree comparing innate vs. guided C-H functionalization pathways for isonicotinic acid.

Table 1: Influence of Directing Groups on Regioselectivity in Pd-Catalyzed Arylation

Substrate Directing Group Major Regioisomer Yield (%) C3:C2 Ratio
Isonicotinic acid None (Free Acid) No Reaction 0 N/A
N-Phenyl isonicotinamide Secondary Amide (N-Ph) C3-Arylated >85 >95:5
N-tert-Butyl isonicotinamide Secondary Amide (N-tBu) C3-Arylated 78 >99:1

(Data synthesized from [3])

Protocol 2: C3-Selective Pd-Catalyzed Arylation of Isonicotinamide

Self-Validating System: The use of Ag₂CO₃ acts as both an oxidant and a halide scavenger. The precipitation of AgI (yellow solid) confirms the oxidative addition cycle is turning over.

  • Preparation: Convert isonicotinic acid to N-phenyl isonicotinamide using standard peptide coupling reagents (e.g., HATU, DIPEA, aniline).

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-phenyl isonicotinamide (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.0 equiv), and pivalic acid (0.2 equiv).

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Add anhydrous toluene (2.0 mL).

  • Heating: Seal the tube and heat the mixture at 120 °C in an oil bath for 18 hours.

  • Workup: Cool to room temperature. Validation Checkpoint: Observe the formation of a yellow precipitate (AgI). Dilute with EtOAc, filter through a short pad of Celite to remove metal salts, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure C3-arylated product.

Section 2: Downstream Resolution: Separating Pyridine Regioisomers

Q3: My synthetic controls failed, and I have a 70:30 mixture of C2/C3 isomers. Standard silica chromatography gives massive peak tailing and co-elution. How do I separate them?

The Causality: Isomers of functionalized pyridines often have nearly identical boiling points and lipophilicities, making standard fractional distillation or normal-phase chromatography highly inefficient[4]. The severe peak tailing observed on silica gel is caused by the basic pyridine nitrogen (pKa ~5.2) interacting strongly with acidic residual silanol groups (pKa ~4.5) on the stationary phase. To resolve these isomers, you must disrupt this ionic interaction by either suppressing the ionization of the silanols, masking them with a competing base, or utilizing orthogonal separation techniques like[5].

HPLC Mix Regioisomer Mixture (C2 + C3 Isomers) Standard Standard Silica/C18 Chromatography Mix->Standard Tailing Peak Tailing / Co-elution Standard->Tailing Silanol Interactions Sol1 Adjust Mobile Phase pH (pH < 4) Tailing->Sol1 Sol2 Add Competing Base (e.g., Triethylamine) Tailing->Sol2 Sol3 Use Ion-Pairing Reagents (Hexafluoroacetone) Tailing->Sol3 Resolved Baseline Resolution Sol1->Resolved Sol2->Resolved Sol3->Resolved

Troubleshooting workflow for the chromatographic separation of pyridine regioisomers.

Table 2: Troubleshooting Chromatographic Separation of Pyridine Regioisomers

Issue Root Cause Corrective Action Result
Severe Peak Tailing Ionic interaction with acidic silanols on silica phase Add 0.1–1.0% Triethylamine (TEA) to the organic mobile phase. TEA acts as a sacrificial base, blocking active silanol sites and sharpening peaks.
Co-elution on C18 Identical lipophilicity of C2/C3 isomers at neutral pH Lower mobile phase pH to < 4.0 using Formic Acid or TFA. Induces differential protonation states between isomers, altering their relative polarities.

| Poor Resolution (Prep Scale) | Overloaded standard silica column | Switch to pH-zone-refining counter-current chromatography (CCC). | Yields >98% purity for multi-gram scale separations without solid support interference. |

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Minisci reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Recent Advances in Minisci-Type Reactions. SciSpace. Available at:[Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 2-substituted isonicotinic acid coupling

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists. It addresses the specific challenges of coupling substituted pyridine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists. It addresses the specific challenges of coupling substituted pyridine-4-carboxylic acids (isonicotinic acids), clarifying the distinction between steric and electronic barriers.

Topic: Overcoming Steric & Electronic Barriers in 2-Substituted Isonicotinic Acid Amidation Ticket ID: CHEM-SUP-ISO-002 Status: Resolved / Guide Available

Diagnostic: Is it Sterics or Electronics?

Before proceeding with the protocols, we must validate the "steric" premise. Isonicotinic acid has the carboxylic acid at Position 4 .

  • Scenario A (True Steric Hindrance): You have a substituent at Position 3 (ortho to the COOH). This creates significant steric blockade.

  • Scenario B (Electronic/Solubility): You have a substituent at Position 2 (ortho to the Nitrogen, meta to the COOH). This is not sterically hindered relative to the carboxylate. If you are failing here, the issue is likely zwitterionic insolubility or electronic deactivation of the intermediate.

  • Scenario C (Partner Hindrance): You are coupling a 2-substituted isonicotinic acid to a sterically hindered amine (e.g., tert-butyl amine, ortho-substituted aniline).

This guide addresses all three scenarios using high-activity coupling agents that bypass the limitations of standard EDC/HOBt or HATU workflows.

Core Protocols

Protocol A: The "Solubility-First" Method (T3P®)

Best for: Scenario B & C. Why: Substituted isonicotinic acids often exist as insoluble zwitterions. T3P (Propylphosphonic anhydride) works exceptionally well because it functions as its own solvent/co-solvent and drives the equilibrium by releasing water-soluble byproducts. It is far superior to HATU for electron-deficient acids.

Reagents:

  • Substrate: 2-Substituted Isonicotinic Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is critical)

Workflow:

  • Dissolution: Charge the acid and the amine into the reaction vessel. Add the solvent (EtOAc).

  • Base Addition: Add Pyridine or NMM. Note: The mixture may remain a suspension at this stage. This is normal.

  • Activation: Add T3P solution dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Critical Check: If the suspension clears, the active species is formed.

  • Workup: Quench with water. The T3P byproducts are water-soluble.[1][2] Wash the organic layer with NaHCO₃ (sat) and Brine.

Protocol B: The "Sledgehammer" Method (Ghosez’s Reagent)

Best for: Scenario A (True Sterics at C3) or extremely unreactive amines. Why: Standard acid chloride formation (SOCl₂) generates HCl, which protonates the pyridine ring, rendering it an insoluble salt that traps the reactive acyl chloride. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions without releasing acidic gas.

Reagents:

  • Substrate: 2-Substituted Isonicotinic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Amine Partner (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: Dry DCM or CHCl₃

Workflow:

  • Activation: Dissolve/suspend the isonicotinic acid in dry DCM under Argon.

  • Chloride Formation: Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Observation: The reaction should become homogeneous as the acid chloride forms.

  • Coupling: In a separate flask, mix the Amine and DIPEA in DCM.

  • Addition: Cannulate the acid chloride solution into the amine solution at 0 °C.

  • Completion: Stir at RT for 2 hours.

Visualizing the Solution

The following diagram illustrates the decision logic and the mechanism of the Ghosez activation, which is the most robust solution for "impossible" pyridine couplings.

Isonicotinic_Coupling_Logic Start Start: Coupling Fails CheckPos Check Substituent Position Start->CheckPos Pos3 Position 3 (Ortho to COOH) TRUE STERICS CheckPos->Pos3 Steric Block Pos2 Position 2 (Ortho to N) ELECTRONICS / SOLUBILITY CheckPos->Pos2 Electronic/Solubility Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) Pos3->Ghosez Required T3P Protocol A: T3P Coupling (Solubilizes Zwitterion) Pos2->T3P Primary Choice T3P->Ghosez If T3P Fails Mech Mechanism: Ghosez Reagent Forms Enamine byproduct (Neutral) Avoids HCl salt formation Ghosez->Mech Why it works

Caption: Decision tree for selecting T3P vs. Ghosez reagent based on the nature of the hindrance (Steric vs. Electronic).

Troubleshooting & FAQs

Q1: I am using EDC/HOBt and getting no yield. The LCMS shows the starting material is untouched.

Diagnosis: This is likely a solubility issue. Isonicotinic acids are zwitterionic (high melting point, low organic solubility). EDC requires the acid to be in solution to activate. Fix: Switch to Protocol A (T3P) . T3P allows the reaction to proceed even if the starting material is a suspension; as the dissolved fraction reacts, the equilibrium shifts, eventually consuming all solid.

Q2: My 2-substituted isonicotinic acid has a halogen (Cl/Br) at position 2. Will T3P cause side reactions?

Analysis: A halogen at C2 activates the ring for SNAr (Nucleophilic Aromatic Substitution). If your amine is a strong nucleophile and you heat the reaction, you might displace the chlorine instead of forming the amide. Fix: Keep the reaction at 0 °C to RT . Do not heat. T3P is reactive enough to couple at low temperatures, minimizing the risk of SNAr displacement.

Q3: Why not just use Thionyl Chloride (SOCl₂)?

Analysis: SOCl₂ generates HCl and SO₂. The HCl protonates the pyridine nitrogen. The resulting pyridinium acid chloride hydrochloride is often an insoluble brick that precipitates out, preventing reaction with the amine. Fix: If you must use SOCl₂, use a catalytic amount of DMF and reflux to ensure complete conversion, then strip off all excess SOCl₂ and HCl under high vacuum before adding the amine. Protocol B (Ghosez) is superior because it avoids this entirely.

Q4: I see a "dimer" or anhydride peak in the LCMS.

Diagnosis: This is common with hindered acids. The activated acid reacts with another molecule of acid instead of the amine. Fix:

  • Increase the equivalents of the Amine (to 1.5 equiv).

  • Add the Activation Agent (T3P or Ghosez) slowly to a mixture of Acid + Amine (for T3P).

  • Ensure your solvent is strictly anhydrous . Water hydrolyzes the active ester back to the acid, promoting anhydride cycles.

Comparative Data: Coupling Agents

FeatureEDC / HOBtHATU / DIPEAT3P / PyridineGhosez Reagent
Steric Tolerance LowMediumHigh Very High
Solubility Handling PoorMediumExcellent Good
Byproducts Urea (insoluble)GuanidiniumWater SolubleAmide (Neutral)
Risk of Epimerization HighMediumVery Low Low
Suitability for Pyridines Low (N-acylurea risk)MediumHigh High

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides and Amides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[4] Rethinking amide bond synthesis. Nature, 480, 471–479.[4]

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis via propanephosphonic acid anhydride.[2] Angewandte Chemie International Edition, 19(2), 133–134.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Fluorobenzyl Pyridine Synthesis

This guide serves as a specialized technical resource for researchers and process chemists optimizing the synthesis of fluorobenzyl pyridines . It addresses the specific chemical instabilities and competing pathways inhe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and process chemists optimizing the synthesis of fluorobenzyl pyridines . It addresses the specific chemical instabilities and competing pathways inherent to coupling electron-deficient heterocycles (pyridines) with benzylic moieties.

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting & Optimization of C(sp²)–C(sp³) Cross-Coupling

Diagnostic & Decision Framework

Before modifying your current protocol, identify the specific failure mode. The synthesis of fluorobenzyl pyridines typically fails due to three core competing mechanisms: Protodeboronation , N-Alkylation , or Regioisomerization .

Method Selection Decision Tree

Use this logic flow to select the most robust synthetic route based on your available starting materials and tolerance for side reactions.

MethodSelection Start Start: Select Precursors Q1 Do you require specific regiocontrol (e.g., C2 vs C3)? Start->Q1 Minisci Minisci Reaction (Radical Alkylation) Q1->Minisci No (mixture ok) CrossCoupling Transition Metal Cross-Coupling Q1->CrossCoupling Yes (strict control) Advice1 Use blocked precursors or N-oxides to improve selectivity Minisci->Advice1 Q2 Are you using Boron reagents (Suzuki)? CrossCoupling->Q2 Suzuki Suzuki-Miyaura (Risk: Protodeboronation) Q2->Suzuki Yes Negishi Negishi Coupling (Zinc Reagents) Q2->Negishi No (Zinc) Advice2 Use Potassium Trifluoroborates (R-BF3K) to stop deboronation Suzuki->Advice2 Advice3 Recommended for max stability & yield Negishi->Advice3

Figure 1: Strategic selection of synthetic methodology to minimize intrinsic side reactions.

Troubleshooting Guides (Q&A Format)

Module A: The "Protodeboronation" Trap (Suzuki Coupling)

User Question: I am attempting to couple 2-pyridineboronic acid with 4-fluorobenzyl bromide, but I primarily recover the deboronated pyridine (pyridine) and homocoupled benzyl product. Yield is <10%.

Root Cause: 2-Pyridyl boronic acids are notoriously unstable.[1] The electron-deficient nitrogen atom facilitates hydrolytic cleavage of the C–B bond (protodeboronation) faster than the transmetallation step in the catalytic cycle. Additionally, benzylic halides are prone to homocoupling.

Technical Solution:

  • Invert the polarity: Use 2-bromopyridine and a (4-fluorobenzyl)boron reagent . Alkyl/benzyl boronates are generally more stable than 2-pyridyl boronates.

  • Switch to Trifluoroborates: Replace boronic acids with Potassium (4-fluorobenzyl)trifluoroborate . These are air-stable and release the active boronic acid slowly, preventing "flooding" of the catalyst and reducing side reactions.

  • Base Selection: Switch from carbonate bases (which can accelerate deboronation) to mild phosphate bases like K₃PO₄ .

Module B: Preventing N-Alkylation (Direct Substitution)

User Question: I tried reacting 2-chloropyridine with 4-fluorobenzyl amine (or similar nucleophile) and obtained a significant amount of the pyridinium salt (N-alkylation) instead of the C-coupled product.

Root Cause: The pyridine nitrogen lone pair is a competent nucleophile. In the presence of alkyl halides (like fluorobenzyl bromide), direct S_N2 attack at the nitrogen (quaternization) is kinetically favored over C-alkylation, especially without a metal catalyst.

Technical Solution: Do not rely on direct nucleophilic substitution for benzylation. You must use a metal catalyst (Pd or Ni) to direct the formation of the C–C bond via Oxidative Addition.

  • Corrective Action: Ensure you are using a ligand that creates a bulky active catalyst (e.g., XPhos or SPhos ). The steric bulk prevents the pyridine nitrogen from coordinating to the metal center (catalyst poisoning) and directs the coupling to the carbon halide bond.

Module C: Regio-Scrambling (Minisci Reaction)

User Question: I used a radical decarboxylative coupling (Minisci) with 4-fluorophenylacetic acid. I got the product, but it's a 60:40 mix of C2 and C4 isomers.

Root Cause: Radical additions to pyridines are governed by electronic matching. Both C2 and C4 positions are electron-deficient and receptive to nucleophilic alkyl radicals. Without steric blocking or electronic bias, mixtures are inevitable.

Technical Solution:

  • Acidic Control: Ensure the reaction is run in acidic media (TFA/Water). Protonated pyridine is more electrophilic and often improves C2 selectivity slightly, but not perfectly.

  • Use N-Oxides: Perform the reaction on Pyridine-N-oxide . The N-oxide activates the C2 position more selectively. The N-oxide can be reduced to the free pyridine later using Zn/NH₄Cl or PCl₃.

Optimized Experimental Protocol

Method: Negishi Cross-Coupling (Recommended for highest fidelity) Rationale: Organozinc reagents (Negishi) do not suffer from protodeboronation like boronates and tolerate the basic nitrogen of pyridine better than magnesium (Grignard) reagents.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Electrophile 2-Bromopyridine1.0 equivSubstrate
Nucleophile 4-Fluorobenzylzinc bromide (0.5 M in THF)1.3 equivCoupling Partner
Catalyst Pd(OAc)₂0.02 equiv (2 mol%)Metal Source
Ligand SPhos or XPhos0.04 equiv (4 mol%)Ligand (prevents poisoning)
Solvent THF (Anhydrous)0.2 M conc.Solvent
Step-by-Step Procedure
  • Zinc Reagent Preparation (if not commercial):

    • Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add 4-fluorobenzyl bromide (1.0 eq) dropwise at 0°C. Stir at RT for 2 hours. Titrate to confirm concentration.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask, charge Pd(OAc)₂ and SPhos. Purge with Argon.

    • Add 2-Bromopyridine and anhydrous THF. Stir for 5 mins to form the active catalyst complex.

    • Add the 4-Fluorobenzylzinc bromide solution dropwise over 10 minutes. Note: Slow addition minimizes homocoupling of the benzyl zinc.

  • Workup:

    • Stir at 25–40°C for 4–12 hours. Monitor by LCMS.

    • Quench with saturated NH₄Cl solution (consumes unreacted Zn).

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.[2]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The fluorobenzyl pyridine is typically less polar than the starting aminopyridines but more polar than homocoupled dibenzyl byproducts.

Mechanistic Visualization: Side Reaction Pathways

Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between the desired Negishi cycle and the common side reactions (Homocoupling and Catalyst Poisoning).

NegishiMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + PyBr Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Low Steric Ligand TransMet Transmetallation (Ar-Pd-Bn) OxAdd->TransMet + ZnR Product Product: 2-(4-Fluorobenzyl)pyridine TransMet->Product Reductive Elimination Product->Pd0 Regeneration Homo Homocoupling (Bn-Bn Dimer) PyBr 2-Bromopyridine ZnR Fluorobenzyl-ZnBr ZnR->Homo Trace O2 / Fast Addn

Figure 2: Catalytic cycle of Negishi coupling highlighting critical failure points (Red) vs. desired pathway (Green).

References

  • Negishi Coupling of Pyridyl Zinc Reagents

    • Title: Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?
    • Source: ResearchGate / Review[3]

    • URL:[Link]

  • Protodeboronation of 2-Pyridyl Boronates

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[4]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Minisci Reaction Side Reactions & Selectivity

    • Title: Limitations of Minisci reactions for pyridine–pyridine coupling
    • Source: ResearchGate[1][3]

    • URL:[Link]

  • Use of SPhos/XPhos in Heterocycle Coupling

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides (Buchwald Group)[5]

    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

  • General Pyridine Functionalization Review

    • Title: C–H functionalization of pyridines - Organic & Biomolecular Chemistry
    • Source: RSC Publishing[7]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: HPLC Separation of 2-(4-Fluorobenzyl)isonicotinic Acid and Key Impurities

Executive Summary 2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) is a critical intermediate scaffold, often utilized in the synthesis of HIF-2α inhibitors and other pyridine-based pharmacophores.[1] Its purity i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorobenzyl)isonicotinic acid (CAS: 2059635-46-8) is a critical intermediate scaffold, often utilized in the synthesis of HIF-2α inhibitors and other pyridine-based pharmacophores.[1] Its purity is paramount, as the 4-fluorobenzyl moiety introduces significant lipophilicity compared to the polar isonicotinic acid core, creating a unique separation challenge.

This guide provides a robust, scientifically grounded High-Performance Liquid Chromatography (HPLC) protocol for separating the target compound from its synthesis-related impurities. By leveraging the distinct physicochemical properties (LogP and pKa) of the pyridine core versus the fluorinated tail, this method ensures baseline resolution of critical process impurities.[1]

Chemical Context & Impurity Profile

Understanding the synthesis capability is essential for method development. The target molecule is typically synthesized via metal-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura) of 2-chloroisonicotinic acid with a 4-fluorobenzyl organometallic reagent .

Critical Quality Attributes (CQAs)
  • Target: 2-(4-Fluorobenzyl)isonicotinic acid (Amphoteric, LogP ~2.5).[1]

  • Impurity A (Hydrophilic): Isonicotinic acid (Degradation/Hydrolysis product).[1]

  • Impurity B (Starting Material): 2-Chloroisonicotinic acid.[1]

  • Impurity C (Lipophilic Side-Product): 1,2-Bis(4-fluorophenyl)ethane (Homocoupling of benzyl reagent).[1]

Physicochemical Separation Logic

The separation relies on a Mixed-Mode Mechanism within a standard Reversed-Phase (RP) setup:

  • pH Control: At pH 2.5, the pyridine nitrogen is protonated (

    
    ), increasing polarity, while the carboxylic acid is neutral (
    
    
    
    ).[1] This prevents peak tailing associated with ionized silanols.
  • Hydrophobic Selectivity: The 4-fluorobenzyl group acts as a "lipophilic anchor," significantly increasing retention on C18 stationary phases compared to the un-substituted impurities.

SeparationLogic Start Crude Mixture Column C18 Stationary Phase (Hydrophobic Interaction) Start->Column ImpA Impurity A (Isonicotinic Acid) LogP ~0.5 Elutes: Void Volume Column->ImpA Weak Interaction ImpB Impurity B (2-Cl-Isonicotinic) LogP ~1.5 Elutes: Early Column->ImpB Moderate Interaction Target Target Molecule LogP ~2.5 Elutes: Mid-Stream Column->Target Strong Interaction ImpC Impurity C (Dimer) LogP ~4.5 Elutes: Late Column->ImpC Very Strong Interaction MobilePhase Acidic Mobile Phase (pH 2.5, Protonates N) MobilePhase->Column Modulates Ionization

Caption: Separation logic based on hydrophobicity (LogP) and ionization state (pH).

Recommended Experimental Protocol

This protocol is designed to be a "starting point" standard, robust enough for transfer between R&D and QC labs.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure. A "base-deactivated" column (e.g., Zorbax Eclipse Plus or XBridge) is essential to minimize silanol interactions with the pyridine ring.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 suppresses carboxylic acid ionization and protonates the pyridine, ensuring sharp peaks.[1]
Mobile Phase B 0.1% TFA in AcetonitrileACN provides sharper peaks for aromatic compounds than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV at 254 nmMaxima for the pyridine/benzyl conjugation.
Injection Vol 5-10 µLDepends on sample concentration (typically 0.5 mg/mL).[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar Impurity A.
2.05Isocratic hold.[1]
15.090Linear ramp to elute Target and lipophilic Impurity C.
18.090Wash step.
18.15Return to initial conditions.
23.05Re-equilibration.

Comparative Performance Data

The following data represents typical performance characteristics observed when analyzing 2-(4-Fluorobenzyl)isonicotinic acid against its specific impurities.

Retention Time & Resolution Table
CompoundIDApprox. RT (min)RRT (Relative to Target)LogP (Pred)Resolution (Rs)
Isonicotinic Acid Impurity A2.10.220.5N/A
2-Chloroisonicotinic Acid Impurity B5.80.601.5> 10.0
2-(4-Fluorobenzyl)isonicotinic Acid Target 9.6 1.00 2.5 > 5.0
1,2-Bis(4-fluorophenyl)ethane Impurity C14.21.484.8> 15.0
Chromatographic Analysis[2][3][4][5][6][7]
  • Impurity A (Isonicotinic Acid): Elutes near the void volume due to high polarity and positive charge on the pyridine ring.[1] Risk:[2] Can be lost in the solvent front if the initial organic hold is too high (>5%).[1]

  • Impurity B (2-Chloroisonicotinic Acid): The chlorine atom adds sufficient lipophilicity to retain it well past the void, providing excellent resolution from the target.

  • Target Peak: The 4-fluorobenzyl group provides strong retention. The peak should be symmetrical (Tailing Factor < 1.[1]5) due to the acidic mobile phase.[1][3]

  • Impurity C (Dimer): This highly lipophilic impurity elutes late in the gradient.[1] Note: If the run is stopped too early, this peak may carry over to the next injection ("ghost peak").[1]

Troubleshooting & Optimization

  • Peak Tailing: If the target peak tails significantly, it indicates secondary interactions with residual silanols.

    • Solution: Increase buffer strength (e.g., add 10mM Ammonium Formate to Mobile Phase A) or switch to a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini).[1]

  • Retention Drift: The pyridine nitrogen is sensitive to pH changes.

    • Solution: Ensure Mobile Phase A is strictly controlled at pH 2.0 - 2.5. Do not use unbuffered water.

  • Ghost Peaks: Late eluting peaks appearing in blank runs.

    • Solution: Ensure the gradient wash step (90% B) is held for at least 3 minutes to clear the bis-fluorophenyl dimer.[1]

References

  • Bordwell, F. G. (n.d.).[1] pKa Table - Pyridine and Benzoic Acid Derivatives. Organic Chemistry Data. Retrieved from [Link][1]

  • Rapeti, S. et al. (2021).[1] Method development for pyridine-carboxylic acid derivatives using Acidic Mobile Phases. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Isonicotinic acid. Retrieved from [Link][1]

Sources

Comparative

Crystal Structure Analysis of 2-Substituted Isonicotinic Acids: A Comparative Guide to Analytical Modalities

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the structural complexities of pyridine-carboxylic acid derivatives. 2-substituted isonicotinic acids—such as 2-bromoisonico...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the structural complexities of pyridine-carboxylic acid derivatives. 2-substituted isonicotinic acids—such as 2-bromoisonicotinic acid, 2-chloroisonicotinic acid, and 2-[(4-chlorophenyl)amino]isonicotinic acid—are indispensable pharmacophores in drug development, serving as the backbone for tuberculosis treatments (like isoniazid derivatives) and novel FAP inhibitors[1].

However, structural elucidation of these compounds is notoriously difficult. The introduction of a substituent at the 2-position creates significant steric hindrance and alters the electron density of the pyridine nitrogen. This disruption fundamentally changes the supramolecular synthons, leading to complex hydrogen-bonding networks, halogen bonding, and rampant polymorphism[2].

This guide objectively compares the three primary analytical modalities used to resolve these structures—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Solid-State NMR (ssNMR)—and provides a self-validating experimental workflow supported by field-proven data.

The Mechanistic Challenge: Sterics, Synthons, and Polymorphism

To understand why specific analytical techniques are chosen, we must first understand the causality of the molecular behavior. In an unsubstituted isonicotinic acid, the dominant intermolecular interaction is typically the robust carboxylic acid–pyridine heterosynthon (O-H···N).

When a bulky substituent (e.g., -Br, -Cl, or an amino group) is added to the 2-position, it physically obstructs this preferred hydrogen-bonding pathway. Consequently, the crystal packing is forced to adopt alternative, often metastable, configurations to minimize steric clashes while maximizing weaker interactions like C-H···O, C-H···π, or halogen bonds (C-X···O)[3]. This thermodynamic competition is the root cause of polymorphism in these systems. For example, isonicotinic acid (E)-(1-phenylethylidene)hydrazide (IPH), an isoniazid derivative, exhibits a highly complex hexamorphic system (six distinct polymorphs) depending on the crystallization kinetics[2].

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete picture of a complex polymorphic system. A robust structural elucidation strategy requires orthogonal modalities. Table 1 objectively compares the performance of the three leading techniques.

Table 1: Objective Comparison of Analytical Modalities for 2-Substituted Isonicotinic Acids

Analytical ModalityPrimary OutputSample RequirementStrengthsLimitations
SCXRD Absolute atomic coordinates, unit cell dimensions, and anisotropic displacement parameters.Single, defect-free crystal (>0.1 mm).The gold standard for mapping exact 3D hydrogen/halogen bond geometries.Cannot guarantee the selected crystal represents the bulk powder.
PXRD Bulk phase purity, polymorph identification, and phase transitions.Bulk powder (~10-50 mg).High-throughput; essential for hot-stage monitoring of polymorphic phase transitions.Solving de novo structures from powder data is computationally intensive.
ssNMR (13C/15N) Local chemical environment and protonation state.Bulk powder (~30-100 mg).Crucial for differentiating true co-crystals from proton-transferred salts.Lower resolution for long-range order; requires expensive CP-MAS instrumentation.

Self-Validating Experimental Workflow

To ensure scientific integrity, every structural elucidation protocol must be a self-validating system. The following step-by-step methodology ensures that the microscopic structure solved matches the macroscopic bulk material.

Workflow Synthesis 1. Synthesis of 2-Substituted Isonicotinic Acid Crystallization 2. Polymorph Screening (Solvent Evap, Cooling, Sublimation) Synthesis->Crystallization PXRD 3. PXRD Analysis (Bulk Phase Purity & Transitions) Crystallization->PXRD Decision Diffraction-Quality Single Crystals? PXRD->Decision SCXRD 4a. SCXRD Analysis (Absolute Structure & H-Bonds) Decision->SCXRD Yes ssNMR 4b. ssNMR & Hirshfeld Analysis (Local Environment & Contacts) Decision->ssNMR No (Microcrystalline) Model 5. Comprehensive Structural Elucidation Model SCXRD->Model ssNMR->Model

Orthogonal workflow for the structural elucidation of 2-substituted isonicotinic acid polymorphs.

Step-by-Step Methodology

Step 1: Thermodynamic and Kinetic Crystallization

  • Action: Dissolve the 2-substituted isonicotinic acid in a diverse matrix of solvents (polar protic, polar aprotic, and non-polar). Employ both slow evaporation and rapid sublimation techniques.

  • Causality: Varying the solvent's dielectric constant alters the solvation sphere, selectively stabilizing different hydrogen-bonded dimers. Slow evaporation favors thermodynamic stability, while rapid sublimation isolates kinetic polymorphs[2].

Step 2: Bulk Phase PXRD Screening

  • Action: Analyze the bulk powder using Cu-Kα radiation (λ = 1.5406 Å).

  • Causality: This step prevents the "needle in a haystack" fallacy. By comparing the experimental bulk PXRD pattern against the simulated powder pattern generated from the SCXRD data, we create a self-validating loop . If the patterns mathematically match, the single crystal accurately represents the bulk. If they diverge, a new polymorph or desolvated state is present.

Step 3: SCXRD Data Collection at Cryogenic Temperatures

  • Action: Mount a suitable single crystal on a diffractometer and cool to 150 K using a liquid nitrogen stream.

  • Causality: Collecting data at 150 K minimizes thermal atomic displacement parameters (ADPs)[4]. This is critical for 2-substituted derivatives because resolving the exact electron density of the highly labile carboxylic acid proton is necessary to map the hydrogen bonding network accurately[5].

Step 4: Orthogonal Validation via Hirshfeld Surface Analysis

  • Action: Map the intermolecular contacts using Hirshfeld surface analysis software.

  • Causality: Hirshfeld analysis quantifies the relative contributions of specific interactions. For bulky derivatives like 2-[(4-chlorophenyl)amino]isonicotinic acid, this analysis reveals that despite steric hindrance, strong O-H···N hydrogen bonds and H···H / C···H contacts remain the dominant forces driving supramolecular assembly[3].

Experimental Data: Structural Parameters

The following table summarizes the crystallographic parameters of representative 2-substituted isonicotinic acids derived from the self-validating workflow described above.

Table 2: Crystallographic Parameters of 2-Substituted Isonicotinic Acids

CompoundSubstituentCrystal SystemSpace GroupUnit Cell ParametersKey Intermolecular Features
2-Bromoisonicotinic acid [5]-BrMonoclinicP2₁/ca=11.97Å, b=7.57Å, c=7.45Å, β=102.3°Dominated by C-Br···O halogen bonds and standard O-H···N interactions.
IPH (Form I) [2]Hydrazide deriv.MonoclinicP2₁/cVaries by polymorphHydrogen bonding strictly through the carbonyl acceptor and hydrazide donor.
2-[(4-Chlorophenyl)amino]isonicotinic acid [3]-NH(C₆H₄Cl)Form DependentForm DependentForm DependentHirshfeld analysis shows dominant O-H···N bonds stabilized by C-H···π interactions.

Note: The monoclinic P2₁/c space group is overwhelmingly favored in these derivatives as the 2₁ screw axis and c-glide plane allow the bulky 2-substituents to pack efficiently without severe steric overlap.

References

  • Lemmerer, A., et al. "Structural insights into the hexamorphic system of an isoniazid derivative." CrystEngComm, Royal Society of Chemistry, 2015.[Link]

  • Jia, H.-L., et al. "The crystal structure of 2-bromoisonicotinic acid, C6H4BrNO2." Zeitschrift für Kristallographie - New Crystal Structures, De Gruyter, 2020.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Fluorobenzyl)isonicotinic acid

Topic: CAS Number: 2059635-46-8 Chemical Class: Fluorinated Pyridine Carboxylic Acid Part 1: Executive Safety Summary Immediate Action Required: Treat 2-(4-Fluorobenzyl)isonicotinic acid as a Bioactive Irritant . While s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 2059635-46-8 Chemical Class: Fluorinated Pyridine Carboxylic Acid

Part 1: Executive Safety Summary

Immediate Action Required: Treat 2-(4-Fluorobenzyl)isonicotinic acid as a Bioactive Irritant . While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogous fluorinated isonicotinic acids dictates a safety profile characterized by Skin Irritation (H315) , Serious Eye Irritation (H319) , and Specific Target Organ Toxicity - Respiratory Tract (H335) .

Critical PPE Snapshot:

  • Respiratory: N95 (minimum) for solid handling; Fume hood mandatory.

  • Dermal: Nitrile gloves (Double-gloving recommended for solutions).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Part 2: Risk Assessment & Hazard Identification

Scientific Rationale (Read-Across Analysis): As a Senior Application Scientist, I apply a "Read-Across" safety logic here. The isonicotinic acid core is a known mucous membrane irritant. The addition of the 4-fluorobenzyl moiety increases lipophilicity, potentially enhancing dermal absorption compared to the parent acid. Fluorine substitution often increases metabolic stability, meaning the compound may persist longer if absorbed.

Hazard Matrix:

Hazard Class (GHS)Hazard StatementPhysiological Mechanism
Skin Irrit. 2 H315: Causes skin irritationAcidic functionality (

) reacts with epidermal proteins; lipophilic benzyl group aids penetration.
Eye Irrit. 2A H319: Causes serious eye irritationDirect protonation of corneal surface; micro-abrasion from crystalline dust.
STOT SE 3 H335: May cause respiratory irritationInhalation of fine dust triggers inflammatory response in bronchial mucosa.
Acute Tox. 4 H302: Harmful if swallowedPredicted based on pyridine analogs; potential interference with niacin metabolic pathways.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : PPE is selected not just by material, but by breakthrough mechanics.

Hand Protection Strategy
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Barrier (High Risk): If handling solutions >100mM or organic solvents (DCM/DMF), use Laminate Film (Silver Shield) under nitrile.

  • Validation: Check for pinholes by inflating the glove with air prior to use. Change gloves immediately upon splash or every 2 hours.

Respiratory & Engineering Controls
  • Solid State (Weighing):

    • Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.

    • PPE: NIOSH N95 respirator if hood sash must be raised >18 inches (not recommended).

  • Solution State (Reaction):

    • Engineering Control: Fume hood with face velocity 80–100 fpm.

    • PPE: Surgical mask is insufficient; rely on engineering controls.

Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are insufficient for powders due to airborne drift risks.

PPE Decision Logic Diagram:

PPE_Decision_Tree Start Start: Handling 2-(4-Fluorobenzyl)isonicotinic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Weighing Weighing < 100mg? Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Check Fume Hood Available? Weighing->Hood_Check Yes PPE_Solid_High PPE: N95/P100 + Double Nitrile Control: Isolator/Glovebox Weighing->PPE_Solid_High No (High Dust Risk) PPE_Solid_Std PPE: Nitrile Gloves + Goggles Control: Static Hood Hood_Check->PPE_Solid_Std Yes Hood_Check->PPE_Solid_High No Aggressive Penetrating (DCM, DMF, DMSO) Solvent_Check->Aggressive Standard_Solv Standard (MeOH, Water) Solvent_Check->Standard_Solv PPE_Sol_High PPE: Laminate Gloves (Silver Shield) + Goggles + Lab Coat Aggressive->PPE_Sol_High PPE_Sol_Std PPE: Nitrile Gloves (0.11mm) + Safety Glasses Standard_Solv->PPE_Sol_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Part 4: Operational Handling Protocol

This workflow integrates safety into the experimental process.

Step 1: Pre-Weighing Preparation
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip near the balance.

  • Workspace: Clear fume hood of incompatible bases (strong oxidizers).

  • Tools: Use disposable plastic spatulas (avoid metal to prevent potential catalytic decomposition or contamination).

Step 2: Transfer & Solubilization
  • Technique: Weigh directly into the reaction vessel if possible. If using a weighing boat, rinse the boat with the reaction solvent inside the hood to ensure 100% transfer and zero dust release.

  • Solvent Choice: The compound is an acid. In basic organic solvents (e.g., Pyridine, Et3N), exotherms may occur. Add solvent slowly.

Step 3: Reaction Monitoring
  • TLC/HPLC Safety: When taking aliquots, treat the needle tip as a "hot" source. Wipe the septum with a Kimwipe soaked in MeOH immediately after withdrawal to neutralize surface residues.

Operational Workflow Diagram:

Handling_Workflow Prep 1. Prep: Anti-static check Clear Hood Weigh 2. Weigh: Inside Hood Avoid Drafts Prep->Weigh PPE On Transfer 3. Transfer: Rinse Boat into Vessel Weigh->Transfer No Dust React 4. Reaction: Closed System (Inert Gas) Transfer->React Dissolve Waste 5. Disposal: Segregate as Halogenated React->Waste Quench

Figure 2: Step-by-step operational workflow ensuring containment from prep to disposal.[1][2][3]

Part 5: Emergency Response & Decontamination

Scenario A: Powder Spill (>50 mg)

  • Evacuate: Step back and allow dust to settle (2 minutes).

  • PPE Upgrade: Don a second pair of nitrile gloves and N95 respirator.

  • Containment: Cover spill with wet paper towels (water/methanol mix) to prevent dust dispersal.

  • Cleanup: Wipe inward from the perimeter. Place waste in a sealed bag labeled "Fluorinated Organic Solid."

Scenario B: Ocular Exposure

  • Immediate Flush: 15 minutes at eyewash station.[2][3][4] Hold eyelids open forcibly.

  • Mechanism: The acidic nature requires thorough flushing to restore pH balance.

  • Medical: Seek review; fluorinated compounds can cause delayed irritation.

Part 6: Waste Disposal Strategy

Classification: This compound must be treated as Hazardous Chemical Waste .

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene; Label "Toxic Solid - Fluorinated".
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste container. Do NOT mix with strong oxidizers (e.g., Nitric acid waste).
Sharps Contaminated needles/syringes.Standard sharps container; no special neutralization required unless mixed with highly toxic reagents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem . (n.d.). Compound Summary: Isonicotinic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

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